N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-11-8-9-13-14(10-11)21-15(16-13)17-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDTZLFVDJPWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its sulfonylation to yield the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yield.
Introduction
Benzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonamide moiety, a well-established pharmacophore, into the benzothiazole nucleus presents a promising strategy for the development of novel therapeutic agents. This compound (C₁₅H₁₄N₂O₃S₂) is one such compound that has garnered interest for its potential pharmacological applications, such as in the development of antidiabetic agents.[1] This guide provides a detailed exposition of a reliable synthetic route to this molecule, designed to be both efficient and scalable.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high purity of the final product and allows for straightforward purification of the intermediate. The overall synthetic strategy is depicted below:
Caption: Overall two-step synthesis pathway for this compound.
Part 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
The initial and crucial step is the formation of the benzothiazole ring system. This is accomplished through the reaction of 4-ethoxyaniline with potassium thiocyanate in the presence of bromine, a classic method for the synthesis of 2-aminobenzothiazoles.
Part 2: Sulfonylation of 2-Amino-6-ethoxybenzothiazole
The final step involves the formation of the sulfonamide bond. This is achieved by reacting the amino group of the benzothiazole intermediate with benzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Instrumentation:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C)
-
FT-IR Spectrometer
-
Mass Spectrometer
Step 1: Synthesis of 2-Amino-6-ethoxybenzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-ethoxyaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (500 g) with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-6-ethoxybenzothiazole as a crystalline solid.
Table 1: Quantitative Data for the Synthesis of 2-Amino-6-ethoxybenzothiazole
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 0.1 | 13.72 g |
| Potassium Thiocyanate | KSCN | 97.18 | 0.2 | 19.44 g |
| Bromine | Br₂ | 159.81 | 0.1 | 15.98 g |
| 2-Amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | 194.25 | - | ~85% Yield |
Step 2: Synthesis of this compound
This sulfonylation reaction is a standard procedure for the formation of sulfonamides from primary amines.
Protocol:
-
In a round-bottom flask, dissolve 2-amino-6-ethoxybenzothiazole (0.05 mol) in dry pyridine (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add benzenesulfonyl chloride (0.055 mol) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into a beaker containing a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from an appropriate solvent system such as ethanol/water or acetone/water.
Table 2: Quantitative Data for the Synthesis of this compound
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 2-Amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | 194.25 | 0.05 | 9.71 g |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 0.055 | 9.71 g |
| This compound | C₁₅H₁₄N₂O₃S₂ | 334.42 | - | ~90% Yield |
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution reaction. The amino group of 2-amino-6-ethoxybenzothiazole acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The pyridine in the reaction mixture serves as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Caption: Generalized mechanism of sulfonamide formation.
Characterization of this compound
The structure and purity of the synthesized product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons of the benzothiazole and benzene rings, and a broad singlet for the sulfonamide N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the ethoxy carbons and the aromatic carbons.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=N stretch of the benzothiazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product (334.42 g/mol ).[2]
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for this compound. By providing a step-by-step protocol, quantitative data, and mechanistic insights, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described methodology is robust and can be adapted for the synthesis of analogous benzothiazole sulfonamides, thereby facilitating the exploration of this important class of compounds for various therapeutic applications.
References
- Moreno-Díaz, H., et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Organic Syntheses. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 7.
-
National Center for Biotechnology Information. (2023). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. PubChem. Retrieved from [Link].
Sources
A Technical Guide to the Hypothesized Mechanism of Action of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Abstract
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a heterocyclic compound whose biological mechanism of action is not extensively documented in publicly available literature. However, its core structure, featuring a primary benzenesulfonamide group linked to a benzothiazole scaffold, strongly suggests a high probability of activity as a carbonic anhydrase (CA) inhibitor. This class of inhibitors is of significant therapeutic interest. This technical guide synthesizes information from analogous structures and established biochemical principles to propose a detailed, testable mechanism of action. We present the scientific rationale for targeting carbonic anhydrases, the molecular basis for the inhibitory action, and a rigorous, field-proven workflow for the experimental validation of this hypothesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate the therapeutic potential of this and structurally related molecules.
Introduction: A Hypothesis-Driven Approach
This compound (PubChem CID: 4166237) is a molecule defined by its chemical structure rather than a well-documented biological profile.[1] A structural assessment reveals two key pharmacophoric features:
-
The Benzenesulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a major class of drugs and is the quintessential zinc-binding group (ZBG) for inhibitors of carbonic anhydrase.[2][3]
-
The Benzothiazole Scaffold: This bicyclic heterocyclic system is frequently incorporated into biologically active molecules, including known potent carbonic anhydrase inhibitors, where it often serves as a scaffold to orient the molecule within the enzyme's active site and can be modified to enhance isoform selectivity.[4][5][6][7]
Based on this compelling structural evidence, this guide is built upon the central hypothesis that This compound functions as an inhibitor of the carbonic anhydrase enzyme family. Studies on similar benzothiazole sulfonamide derivatives have shown potent, nanomolar-range inhibition of various human CA (hCA) isoforms.[5][6] This document will therefore outline the predicted mechanism and provide the experimental framework required to validate this hypothesis.
The Molecular Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases (EC 4.2.1.1) are a ubiquitous family of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8][9] In humans, there are at least 14 known alpha-carbonic anhydrase isoforms with catalytic activity, each exhibiting distinct tissue distribution and subcellular localization.[8][10] This differential expression allows CAs to play critical roles in a vast array of physiological processes, including:
-
pH Homeostasis and CO₂ Transport: Regulating acid-base balance in blood and tissues.[8][11]
-
Electrolyte Secretion: Production of aqueous humor in the eye and cerebrospinal fluid.[9][11]
-
Biosynthesis: Involvement in gluconeogenesis and lipogenesis.[8]
-
Pathophysiology: Overexpression of certain isoforms, particularly CA IX and XII, is strongly associated with tumorigenesis, where they help maintain a favorable pH for tumor growth and metastasis in hypoxic environments.[5][12]
The critical and diverse roles of CAs make them significant drug targets for various diseases, including glaucoma, epilepsy, edema, and cancer.[8][10][13]
Proposed Molecular Mechanism of Inhibition
The inhibitory activity of sulfonamides against carbonic anhydrases is a well-established mechanism. The core of this interaction lies in the enzyme's active site, which features a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion).
The proposed mechanism for this compound is as follows:
-
Deprotonation: The sulfonamide nitrogen (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻).
-
Zinc Coordination: The anionic nitrogen acts as a potent ligand, displacing the zinc-bound water/hydroxide molecule and coordinating directly with the Zn²⁺ ion.
-
Active Site Occupancy: The inhibitor forms a stable, tetrahedral complex with the zinc ion.
-
Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of a key active site residue, typically Threonine 199 (in hCA II), further anchoring the inhibitor. The benzothiazole scaffold occupies a hydrophobic pocket within the active site, and the ethoxy group can form additional interactions, contributing to binding affinity and potentially isoform selectivity.
This binding mode effectively blocks the active site, preventing substrate (CO₂) access and halting the catalytic cycle.
Caption: Proposed binding of the inhibitor to the Carbonic Anhydrase active site.
A Rigorous Workflow for Experimental Validation
To validate the hypothesis that this compound is a direct inhibitor of carbonic anhydrase, a multi-step, self-validating experimental workflow is required.
Caption: Experimental workflow for validating the mechanism of action.
Step 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine if the compound inhibits CA catalytic activity and to calculate its potency (IC₅₀ and Kᵢ values).
Causality: This is the primary functional screen. A positive result (i.e., dose-dependent inhibition) is the first piece of evidence supporting the hypothesis. The assay leverages the esterase activity of CA, using a chromogenic substrate for easy spectrophotometric readout.[2][13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[13]
-
Enzyme Stock: Recombinant human carbonic anhydrase (e.g., hCA II or hCA IX) dissolved in cold Assay Buffer to 1 mg/mL. Store in aliquots at -80°C.
-
Enzyme Working Solution: Dilute the stock solution in cold Assay Buffer to the final desired concentration (e.g., 20-50 units/mL) immediately before use.[13]
-
Substrate Stock: 3 mM 4-nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Prepare fresh.[13]
-
Inhibitor Stock: 10 mM this compound in 100% DMSO.
-
Positive Control: 10 mM Acetazolamide (a known CA inhibitor) in DMSO.[14]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Plate Setup (in triplicate): [13]
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL Enzyme Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL Enzyme Working Solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Add 20 µL of the Substrate Stock solution to all wells.
-
Measurement: Immediately read the absorbance at 405 nm in kinetic mode at 30-second intervals for 15-30 minutes.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, noncompetitive) by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[4]
-
Representative Data Table:
| Compound | Target Isoform | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Test Compound | hCA II | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
| Test Compound | hCA IX | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
| Acetazolamide | hCA II | 0.012 | 0.009 | Competitive |
| Acetazolamide | hCA IX | 0.025 | 0.018 | Competitive |
(Reference values for Acetazolamide are illustrative. Experimental values for the test compound must be determined).
Step 2: Isothermal Titration Calorimetry (ITC)
Objective: To confirm a direct, physical interaction between the compound and the CA enzyme and to determine the complete thermodynamic profile of binding (ΔH, ΔS, Kₐ).
Causality: While the functional assay shows inhibition, it doesn't prove direct binding. ITC provides this proof by directly measuring the heat released or absorbed when the inhibitor binds to the enzyme.[15][16] This eliminates artifacts and confirms the target engagement is not due to indirect effects. It is a label-free method applicable to virtually any enzymatic reaction.[15]
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified CA enzyme extensively against the ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to ensure a perfect buffer match.
-
Dissolve the test compound in the final dialysis buffer. A small amount of DMSO may be used but must be matched precisely in the enzyme solution.
-
Degas all solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Instrument: A modern isothermal titration calorimeter.
-
Cell: Load the sample cell (e.g., 200 µL) with the CA enzyme solution (e.g., 10-20 µM).
-
Syringe: Load the injection syringe (e.g., 40 µL) with the test compound solution (e.g., 100-200 µM, typically 10-15x the enzyme concentration).
-
Parameters: Set the experiment temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the raw heat-rate peaks for each injection to obtain the heat change (ΔH) per mole of injectant.
-
Plot the integrated heat data against the molar ratio of [Inhibitor]/[Enzyme].
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software.[17] This will yield the binding affinity (Kₐ, from which Kₔ is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Representative Data Table:
| Parameter | Value | Unit | Interpretation |
| Stoichiometry (n) | [~1.0] | - | Confirms a 1:1 binding ratio. |
| Affinity (Kₐ) | [Experimental Value] | M⁻¹ | Strength of the interaction. |
| Dissociation (Kₔ) | [1/Kₐ] | M | How readily the complex dissociates. |
| Enthalpy (ΔH) | [Experimental Value] | kcal/mol | Contribution of H-bonds and van der Waals forces. |
| Entropy (ΔS) | [Experimental Value] | cal/mol·K | Contribution of hydrophobic effects and conformational changes. |
Step 3: X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of the inhibitor bound to the CA active site.
Causality: This is the definitive step to validate the proposed molecular mechanism.[18] It provides unambiguous visual evidence of the inhibitor's binding mode, orientation, and specific atomic interactions (e.g., coordination to the zinc ion, hydrogen bonds), confirming the hypothesis at an atomic level.[19][20][21] This structural information is invaluable for future structure-based drug design and optimization.[20]
Conceptual Workflow:
-
Co-crystallization: Set up crystallization trials with purified CA enzyme in the presence of a molar excess of the test compound. This involves screening a wide range of precipitants, buffers, and additives.
-
Soaking (Alternative): Grow crystals of the apo-enzyme first, then soak them in a solution containing the inhibitor, allowing it to diffuse into the active site.[18]
-
Data Collection: Harvest a suitable crystal, cryo-protect it, and expose it to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement (with a known CA structure as a model). Build the inhibitor into the resulting electron density map and refine the model to achieve high resolution and good statistical validation.[22]
Expected Outcome: The final refined structure should clearly show the sulfonamide group coordinated to the active site zinc ion and the benzothiazole moiety occupying the hydrophobic region of the active site, confirming the proposed mechanism.
Conclusion
While this compound lacks extensive characterization in current literature, its chemical architecture provides a strong, scientifically-grounded basis for hypothesizing its function as a carbonic anhydrase inhibitor. The benzenesulfonamide group is a classic zinc-binding pharmacophore, and the benzothiazole scaffold is a proven component of potent CA inhibitors. The proposed mechanism, involving direct coordination of the deprotonated sulfonamide to the catalytic zinc ion, is consistent with decades of research in the field. The outlined experimental workflow provides a comprehensive, step-by-step guide for researchers to rigorously test this hypothesis, from initial functional screening to definitive structural validation. Successful validation would position this molecule as a valuable lead for therapeutic development in areas such as oncology, ophthalmology, and neurology.
References
- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifelinesblog.com [lifelinesblog.com]
- 10. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biologiachile.cl [biologiachile.cl]
- 19. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of novel benzothiazole sulfonamide derivatives
An In-depth Technical Guide to the Synthesis of Novel Benzothiazole Sulfonamide Derivatives
Introduction
Benzothiazole, a heterocyclic compound featuring a fused benzene and thiazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2] Similarly, the sulfonamide functional group (-S(=O)₂-NR₂R₃) is a crucial pharmacophore found in numerous clinically approved drugs, primarily known for its antibacterial effects but also for its role in inhibiting enzymes like carbonic anhydrase, HIV protease, and cyclooxygenase (COX-II).[2][3]
The molecular hybridization of these two pharmacophores into a single molecular entity has emerged as a compelling strategy in drug discovery. This approach aims to develop multifunctional agents that can modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy, novel mechanisms of action, and reduced drug resistance.[2][3] This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of novel benzothiazole sulfonamide derivatives for researchers, scientists, and drug development professionals.
General Synthetic Strategies
The synthesis of benzothiazole sulfonamide derivatives typically involves a multi-step process. The most common approach involves the initial synthesis of a functionalized benzothiazole core, followed by the introduction of the sulfonamide moiety.
Step 1: Synthesis of the Benzothiazole Core A prevalent method for constructing the benzothiazole ring is the condensation reaction of a 2-aminothiophenol with a suitable electrophile, such as an aldehyde, carboxylic acid, or acid chloride.[4] For instance, 2-(4-aminophenyl)benzothiazole, a key intermediate, can be prepared by reacting 2-aminothiophenol with p-aminobenzoic acid.[5]
Step 2: Formation of the Sulfonamide Linkage The sulfonamide group is typically introduced by reacting an amino-functionalized benzothiazole intermediate with a substituted benzenesulfonyl chloride in the presence of a base like pyridine.[5][6][7] Pyridine acts as a catalyst and an acid scavenger to neutralize the HCl generated during the reaction.
An alternative strategy involves the reaction of 2-aminobenzothiazole with a pre-functionalized sulfonyl chloride, such as 4-acetamidobenzene-1-sulfonyl chloride, to form the sulfonamide bond.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a series of N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides, which have been investigated for their anticonvulsant activities.[5]
Synthesis of Intermediate: 2-(4-aminophenyl)benzothiazole
Procedure:
-
A mixture of 2-aminothiophenol (0.008 M) and para-aminobenzoic acid (0.008 M) is triturated.
-
A catalytic amount of molecular iodine (0.008 M) is added to the mixture.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC) with a solvent system of toluene:ethyl acetate:formic acid (5:4:1).[5]
-
Upon completion, the resulting solid product, 2-(4-aminophenyl)benzothiazole, is isolated and purified.
General Procedure for the Synthesis of N-(4-(benzothiazole-2-yl)phenyl)-substituted-benzenesulfonamides (Final Compounds)
Procedure:
-
To a mixture of pyridine (4 mL) and acetic anhydride (20 mL), add the intermediate 2-(4-aminophenyl)benzothiazole (0.01 M).
-
To this solution, add the desired substituted benzenesulfonyl chloride (0.01 M).
-
Heat the reaction mixture on a water bath for 2 hours.[5]
-
After cooling, pour the reaction mixture into 30 mL of water.
-
The solid product that precipitates is collected by filtration.
-
The crude product is recrystallized from 80% ethanol to yield the pure sulfonamide derivative.[5]
-
The purity of the synthesized compounds is confirmed by melting point determination, solubility tests, and TLC.[5]
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow Diagram
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Journal of the Institute of Science and Technology » Submission » Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold [dergipark.org.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijbpas.com [ijbpas.com]
- 5. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, nomenclature, and key physicochemical properties of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Introduction and Core Compound Identity
This compound is a heterocyclic organic compound featuring a benzothiazole core structure linked to a benzenesulfonamide moiety. The benzothiazole scaffold and sulfonamide group are both recognized pharmacophores, suggesting the potential for this molecule to exhibit a range of biological activities. Compounds of this class are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2] The presence of the ethoxy group at the 6-position of the benzothiazole ring can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
Molecular Structure and Nomenclature
A clear understanding of the molecular architecture and internationally recognized naming conventions is fundamental for any scientific investigation.
IUPAC Name
The formal and systematically generated name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide .[3][4]
Molecular Structure
The structural formula of this compound consists of a central benzothiazole ring system. An ethoxy group (-OCH2CH3) is substituted at the 6-position of the benzene ring component of the benzothiazole. The 2-position of the thiazole ring is bonded to a nitrogen atom of a sulfonamide group. This sulfonamide group is, in turn, attached to a phenyl group (benzenesulfonamide).
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in various biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₃S₂ | [3][4] |
| Molecular Weight | 334.4 g/mol | [3] |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | [3][4] |
| CAS Number | 15850-94-9 | [4][5] |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 | [3][4] |
| InChIKey | SMDTZLFVDJPWJS-UHFFFAOYSA-N | [3][4] |
Proposed Synthesis Protocol
Synthesis Workflow
The proposed synthesis involves the initial formation of the 2-amino-6-ethoxybenzothiazole intermediate, followed by its reaction with benzenesulfonyl chloride.
Caption: Proposed two-step synthesis workflow.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 2-amino-6-ethoxybenzothiazole
-
Reactant Preparation: Dissolve 4-ethoxyaniline in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Thiocyanation: Cool the solution in an ice bath and add a solution of potassium thiocyanate in acetic acid.
-
Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-ethoxybenzothiazole.
Step 2: Synthesis of this compound
-
Reactant Preparation: Dissolve the 2-amino-6-ethoxybenzothiazole obtained from Step 1 in a dry, aprotic solvent such as pyridine or dichloromethane in a reaction vessel.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and add benzenesulfonyl chloride dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the final product, this compound.
Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and solvent choice, for optimal yield and purity.
Conclusion
This technical guide provides essential information on the molecular structure, IUPAC nomenclature, and physicochemical properties of this compound. The proposed synthesis protocol, based on established chemical principles for related compounds, offers a viable starting point for its laboratory preparation. The unique combination of the benzothiazole and sulfonamide moieties makes this compound a person of interest for further investigation in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. helios.eie.gr [helios.eie.gr]
- 3. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-2509512) | 15850-94-9; 870837-48-2 [evitachem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the thermodynamic solubility of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in a range of common organic solvents. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining accurate and reproducible solubility data. This document emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation and interpretation.
Introduction: The Significance of Solubility in Drug Development
This compound (CAS No: 15850-94-9) is a benzothiazole derivative with a molecular formula of C15H14N2O3S2 and a molecular weight of 334.41 g/mol [1][2]. While the specific therapeutic applications of this compound are continually under investigation, its structural motifs are common in medicinal chemistry, suggesting potential biological activity[3][4][5]. The solubility of a drug candidate is a pivotal physicochemical property that influences its journey from discovery to clinical application. Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of the compound. Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is essential for process chemistry, formulation development, and toxicological studies. Organic solvents play a crucial role in the synthesis, purification, crystallization, and formulation of APIs[6]. The selection of an appropriate solvent system can significantly impact the yield, purity, and polymorphic form of the final product[6][7].
This guide will focus on the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the experimental conditions and the solid-state form of the compound[8][9].
Principles of Thermodynamic Solubility Determination
Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors[6]. This method involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
The choice of organic solvents for solubility determination should be guided by their polarity, hydrogen bonding capacity, and relevance to pharmaceutical processing. A representative set of solvents spanning a range of polarities is recommended to build a comprehensive solubility profile.
Experimental Protocol: Thermodynamic Solubility of this compound
This protocol outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a selection of organic solvents.
Materials and Equipment
-
This compound (purity ≥95%)[10]
-
Selected organic solvents (HPLC grade or equivalent):
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Ethyl Acetate
-
Dichloromethane
-
Toluene
-
n-Heptane
-
-
Analytical balance (± 0.01 mg)
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 20-30 mg of this compound into a series of 20 mL scintillation vials.
-
To each vial, add a known volume (e.g., 5 mL) of the respective organic solvent.
-
Ensure that an excess of solid material remains undissolved to confirm that a saturated solution is achieved.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the vials at a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved solid in the supernatant does not change over time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could lead to an overestimation of solubility[11].
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Develop a suitable HPLC method for the quantification of the analyte. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good peak shape and resolution.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Data Analysis and Reporting
The solubility of this compound in each organic solvent is calculated using the following equation:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
The results should be reported as the mean ± standard deviation of at least three replicate experiments for each solvent. It is also good practice to visually inspect the remaining solid in the vials to check for any changes in its physical appearance, which might indicate a polymorphic transformation or solvate formation[8].
Expected Solubility Profile and Data Presentation
While specific experimental data for this compound is not publicly available, a hypothetical solubility profile can be anticipated based on its structure. The presence of both polar (sulfonamide, ethoxy, benzothiazole nitrogen) and non-polar (benzene rings) moieties suggests that its solubility will be highly dependent on the solvent's properties.
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |
| n-Heptane | 1.9 | < 0.1 |
| Toluene | 2.4 | 1 - 5 |
| Dichloromethane | 9.1 | 10 - 20 |
| Ethyl Acetate | 6.0 | 5 - 15 |
| Acetone | 21 | 20 - 50 |
| Acetonitrile | 37.5 | 15 - 40 |
| Ethanol | 24.6 | 5 - 15 |
| Methanol | 32.7 | 10 - 25 |
Conclusion
This technical guide provides a robust and scientifically sound methodology for determining the thermodynamic solubility of this compound in organic solvents. By following the detailed protocol and understanding the underlying principles, researchers can generate accurate and reliable solubility data. This information is invaluable for guiding subsequent stages of drug development, including process optimization, formulation design, and preclinical studies. The emphasis on experimental rigor and causality ensures the trustworthiness and utility of the generated data in a professional research and development setting.
References
- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-2509512) | 15850-94-9; 870837-48-2 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. helios.eie.gr [helios.eie.gr]
- 6. scispace.com [scispace.com]
- 7. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. chemuniverse.com [chemuniverse.com]
- 11. mdpi.com [mdpi.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Benzothiazole Sulfonamides
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. The benzothiazole nucleus, a bicyclic system born from the fusion of benzene and thiazole rings, is unequivocally one such "privileged scaffold."[1][2] Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms bestow upon it a unique electronic and structural profile, rendering it a versatile platform for molecular design. When this remarkable heterocycle is judiciously functionalized with a sulfonamide moiety—a pharmacophore renowned for its diverse biological activities—a class of compounds with profound therapeutic potential is born: the benzothiazole sulfonamides.
This technical guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the biological effects of benzothiazole sulfonamides. Moving beyond a mere catalog of compounds and their activities, we will explore the underlying principles that dictate their interactions with biological targets, with a primary focus on their well-established role as carbonic anhydrase inhibitors and their emerging potential as anticancer, anticonvulsant, and antifungal agents. Through a synthesis of experimental data, mechanistic insights, and practical protocols, this guide aims to equip the reader with the knowledge to rationally design and evaluate novel benzothiazole sulfonamide-based therapeutics.
I. The Archetypal Target: Carbonic Anhydrases
The most extensively studied biological targets of benzothiazole sulfonamides are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes are ubiquitous in living organisms and play a crucial role in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3] The inhibition of specific CA isoforms has been a successful strategy for the treatment of various diseases, such as glaucoma, epilepsy, and, more recently, cancer.[5][6]
The Fundamental Interaction: A Tale of Zinc Binding
The inhibitory activity of sulfonamides against CAs is predicated on a key interaction within the enzyme's active site. The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle. The benzothiazole scaffold serves as a versatile anchor, allowing for the exploration of various substitutions that can enhance binding affinity and, crucially, confer isoform selectivity.
Dissecting the Structure-Activity Relationship for Carbonic Anhydrase Inhibition
The quest for isoform-selective CA inhibitors is a central theme in the development of benzothiazole sulfonamides. The human CA family comprises at least 15 known isoforms, and the ability to target a specific isoform involved in a particular pathology while sparing others is key to minimizing off-target effects.[3] The following structural features are paramount in dictating the potency and selectivity of benzothiazole sulfonamides as CA inhibitors:
-
Position of the Sulfonamide Group: The placement of the sulfonamide moiety on the benzothiazole ring is a critical determinant of activity. Studies have shown that the 6-sulfonamide derivatives are particularly potent inhibitors of several CA isoforms.[7][8]
-
Substitution at the 2-Position: The 2-position of the benzothiazole ring offers a prime location for introducing diverse substituents that can profoundly influence inhibitory profiles. Modifications at this position can lead to enhanced interactions with amino acid residues lining the active site cavity, thereby boosting affinity and selectivity. For instance, the introduction of various amino and acylamino groups has yielded potent and selective inhibitors of isoforms such as CA II, VII, and the tumor-associated CA IX.[8]
-
The "Tail" Approach: Extending from the core benzothiazole sulfonamide scaffold, the addition of various "tail" fragments has proven to be a fruitful strategy for achieving isoform selectivity. These tails can engage with residues at the rim of the active site, leading to differential binding affinities across isoforms.[5]
Quantitative Insights into CA Inhibition
The following table summarizes the inhibitory activity of a selection of benzothiazole sulfonamides against various human carbonic anhydrase isoforms, illustrating the key SAR principles discussed.
| Compound ID | R1 (at 2-position) | R2 (on Sulfonamide) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 1a | -NH2 | -H | 25.1 | 12.8 | 5.7 | 7.9 | [7] |
| 1b | -NH(C2H5) | -H | 45.3 | 3.5 | 25.3 | 4.8 | [7] |
| 2a | -NH-CO-CH3 | -H | 105.4 | 45.4 | 12.4 | 18.2 | [7] |
| 3a | -NH2 | -H | 10.7 | 0.68 | 3.7 | 0.54 | [8] |
| 3b | -NH-CO-CF3 | -H | 29.1 | 0.51 | 5.2 | 0.81 | [8] |
Caption: Representative SAR data for benzothiazole sulfonamides as carbonic anhydrase inhibitors. Note the influence of substitutions at the 2-position on potency and selectivity.
Visualizing the Interaction: Benzothiazole Sulfonamides in the CA Active Site
The following diagram illustrates the key binding interactions of a generic 2-amino-benzothiazole-6-sulfonamide inhibitor within the active site of a carbonic anhydrase isoform.
Caption: Key interactions of a benzothiazole sulfonamide with the active site of carbonic anhydrase.
II. Expanding the Therapeutic Horizon: Beyond Carbonic Anhydrase
While the inhibition of carbonic anhydrases remains a hallmark of benzothiazole sulfonamides, their biological activity is by no means limited to this enzyme family. Emerging research has unveiled their potential as anticancer, anticonvulsant, and antifungal agents, opening new avenues for therapeutic development.[1][9][10]
A. Anticancer Activity: Targeting Tumor Growth and Proliferation
The benzothiazole scaffold is a recurring motif in a number of potent anticancer agents.[11] When combined with a sulfonamide group, these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and promoting metastasis.[6]
SAR Insights for Anticancer Activity:
-
Lipophilicity and Cell Penetration: The overall lipophilicity of the molecule, influenced by substituents on both the benzothiazole and sulfonamide moieties, plays a crucial role in its ability to penetrate cancer cell membranes.
-
Targeting Specific Kinases: Some benzothiazole derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways. The sulfonamide group can be modified to enhance these interactions.
-
Induction of Apoptosis: Many anticancer benzothiazoles induce programmed cell death (apoptosis) in cancer cells. The nature and position of substituents can influence the potency of this effect.[12]
Quantitative SAR Data for Anticancer Activity of Benzothiazole Derivatives:
| Compound ID | R1 (at 2-position) | R2 (at 6-position) | Cell Line | IC50 (µM) | Reference |
| 4a | -NH-phenyl | -NO2 | MCF-7 | 34.5 | |
| 4b | -NH-phenyl | -H | MCF-7 | >100 | [13] |
| 5a | -NH-CO-CH2-piperazine-phenyl | -SO2NH2 | MCF-7 | 1.2 | |
| 5b | -NH-CO-CH2-piperazine-Cl-phenyl | -SO2NH2 | MCF-7 | 0.8 | [5] |
Caption: SAR data for benzothiazole derivatives against the MCF-7 breast cancer cell line.
B. Anticonvulsant Properties: Modulating Neuronal Excitability
Several benzothiazole sulfonamide derivatives have demonstrated promising anticonvulsant activity in preclinical models.[14][15] The mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system. The essential pharmacophoric features for anticonvulsant activity often include a hydrophobic aromatic ring, an electron donor system, and a hydrogen-bonding domain, all of which can be incorporated into the benzothiazole sulfonamide scaffold.[14]
SAR for Anticonvulsant Activity:
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring of the sulfonamide moiety can significantly impact anticonvulsant potency.
-
Lipophilicity and Blood-Brain Barrier Penetration: The ability to cross the blood-brain barrier is a prerequisite for anticonvulsant activity. The lipophilicity of the molecule is a key factor in this regard.
C. Antifungal Activity: Combating Fungal Pathogens
The increasing prevalence of drug-resistant fungal infections has spurred the search for novel antifungal agents. Benzothiazole derivatives have emerged as a promising class of compounds with activity against a range of fungal pathogens.[10][16] The mechanism of action may involve the inhibition of fungal-specific enzymes, such as CYP51 (lanosterol 14α-demethylase), which is involved in ergosterol biosynthesis.[10]
SAR for Antifungal Activity:
-
Substituents on the Benzothiazole Ring: Modifications to the benzothiazole nucleus can influence the antifungal spectrum and potency.
-
The Nature of the Side Chain: The side chain attached to the benzothiazole core can be varied to optimize interactions with the fungal target.
III. The Synthetic Blueprint: Constructing Benzothiazole Sulfonamides
The exploration of the SAR of benzothiazole sulfonamides is critically dependent on the ability to synthesize a diverse library of analogues. Several synthetic routes have been developed to access this important class of compounds.
General Synthetic Strategy
A common approach to the synthesis of 2-amino-benzothiazole-6-sulfonamides involves a multi-step sequence, as outlined in the workflow below.
Caption: A generalized synthetic workflow for the preparation of 2-amino-benzothiazole-6-sulfonamides.
Experimental Protocol: Synthesis of 2-Amino-6-(aminosulfonyl)benzothiazole
This protocol provides a representative procedure for the synthesis of a key benzothiazole sulfonamide intermediate.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
-
To a suspension of p-toluidine in a suitable solvent (e.g., chlorobenzene), add concentrated sulfuric acid dropwise at a low temperature.
-
Add sodium thiocyanate to the resulting suspension and heat the mixture.
-
After cooling, add sulfuryl chloride while maintaining the temperature below 50°C.
-
Heat the mixture, then remove the solvent by filtration.
-
Dissolve the residue in hot water, remove any remaining solvent by steam distillation, and filter.
-
Make the solution alkaline with ammonium hydroxide to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain 2-amino-6-methylbenzothiazole.
Step 2: Chlorosulfonylation of 2-Amino-6-methylbenzothiazole
-
Add 2-amino-6-methylbenzothiazole portion-wise to an excess of chlorosulfonic acid at 0°C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-amino-6-chlorosulfonylbenzothiazole.
Step 3: Amination of 2-Amino-6-chlorosulfonylbenzothiazole
-
Add the 2-amino-6-chlorosulfonylbenzothiazole to a cooled solution of aqueous ammonia.
-
Stir the mixture at low temperature and then allow it to warm to room temperature.
-
Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to afford 2-amino-6-(aminosulfonyl)benzothiazole.
IV. Assay Methodologies: Quantifying Biological Activity
The robust evaluation of the biological activity of newly synthesized benzothiazole sulfonamides is essential for establishing meaningful SAR.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against CA isoforms.
Principle: The esterase activity of carbonic anhydrase is utilized to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a standard inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound or standard inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
V. Conclusion and Future Perspectives
The benzothiazole sulfonamide scaffold has firmly established itself as a versatile and fruitful starting point for the design of potent and selective enzyme inhibitors and other therapeutic agents. The deep understanding of the structure-activity relationships governing their interactions with carbonic anhydrases has paved the way for the development of novel drugs for a range of diseases. Furthermore, the burgeoning research into their anticancer, anticonvulsant, and antifungal activities suggests that the full therapeutic potential of this remarkable class of compounds is yet to be fully realized.
Future research in this area will undoubtedly focus on the continued exploration of novel substitutions on the benzothiazole sulfonamide core to fine-tune isoform selectivity for CA inhibitors and to enhance potency against other biological targets. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of next-generation benzothiazole sulfonamide therapeutics. The intricate dance between chemical structure and biological activity is a continuous source of inspiration and challenge in medicinal chemistry, and the benzothiazole sulfonamides are poised to remain key players in this exciting field for years to come.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Unlocking the Therapeutic Potential of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: An In-Depth Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a heterocyclic compound featuring a benzothiazole ring linked to a benzenesulfonamide moiety. This structural motif is prevalent in a variety of pharmacologically active agents, suggesting a rich potential for therapeutic applications. This technical guide provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in current scientific literature. We will delve into the established role of the benzothiazole-sulfonamide scaffold as a potent inhibitor of carbonic anhydrases, with a particular focus on the tumor-associated isoform IX. Furthermore, we will explore other potential targets, including various protein kinases, and outline detailed experimental workflows for target validation and characterization. This document is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and accelerate the clinical development of this compound and its analogs.
Introduction: The Benzothiazole-Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound molecule combines two key pharmacophores: the benzothiazole ring and the benzenesulfonamide group. The benzothiazole scaffold is a versatile heterocyclic system found in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3][4]. The sulfonamide group, particularly benzenesulfonamide, is a classic functional group in medicinal chemistry, most notably recognized for its role in diuretic and antibacterial drugs, and as a key zinc-binding group in metalloenzyme inhibitors[5][6][7]. The fusion of these two moieties suggests a high probability of interaction with specific biological targets, making this compound a compelling candidate for drug discovery and development.
Primary Therapeutic Target: Carbonic Anhydrases (CAs)
The most well-documented and promising therapeutic targets for compounds bearing the benzothiazole-sulfonamide scaffold are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[5][8][9]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological and pathological processes[5].
Rationale for Targeting Carbonic Anhydrase IX (CA IX)
Among the various CA isoforms, the tumor-associated CA IX has emerged as a particularly attractive target for anticancer therapy. CA IX is a transmembrane protein that is overexpressed in a variety of hypoxic solid tumors and is generally absent in healthy tissues[8]. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.
Causality behind Targeting CA IX:
-
pH Regulation in the Tumor Microenvironment: In hypoxic tumors, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in intracellular pH. To counteract this acidosis, which would be detrimental to cell survival, cancer cells upregulate CA IX. The enzyme, with its catalytic domain facing the extracellular space, converts CO2 to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH. This acidic extracellular environment promotes tumor invasion, metastasis, and resistance to chemotherapy and radiotherapy.
-
Tumor Cell Proliferation and Survival: By regulating pH homeostasis, CA IX creates a favorable environment for tumor cell proliferation and survival under hypoxic conditions.
Therefore, inhibiting CA IX is a rational strategy to disrupt pH regulation in tumors, leading to intracellular acidification, and subsequent inhibition of tumor growth and metastasis. The benzenesulfonamide moiety in this compound is a well-established zinc-binding group that can effectively inhibit CA enzymes[6][8][10].
Proposed Mechanism of Action
The sulfonamide group of this compound is proposed to bind to the zinc ion in the active site of CA IX, displacing the zinc-bound water molecule/hydroxide ion. This interaction blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide. The benzothiazole and ethoxy-substituted benzene rings likely engage in additional interactions with hydrophobic and hydrophilic residues in the active site cavity, contributing to the affinity and selectivity of the compound for different CA isoforms.
}
Experimental Workflow for Target Validation
A rigorous, multi-step approach is necessary to validate CA IX as a direct target of this compound and to characterize the interaction.
Objective: To determine the inhibitory potency (IC50) of the compound against purified human CA IX and other CA isoforms to assess selectivity.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human CA IX, as well as other relevant isoforms (e.g., CA I, II, and XII) for selectivity profiling.
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the purified CA enzyme to a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Add varying concentrations of this compound (typically in a serial dilution).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate (4-NPA).
-
Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of a known, potent CA inhibitor (e.g., acetazolamide) as a positive control validates the assay's performance. A negative control (vehicle only) establishes the baseline enzyme activity.
Objective: To confirm direct binding of the compound to CA IX within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 or MDA-MB-231).
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Analyze the amount of soluble CA IX in each sample using Western blotting with a specific anti-CA IX antibody.
-
-
Data Analysis:
-
Plot the amount of soluble CA IX as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Self-Validation: A compound known to not bind CA IX should be used as a negative control to ensure that the observed thermal shift is specific to the test compound.
}
Quantitative Data Summary
| Parameter | Description | Expected Outcome for an Effective CA IX Inhibitor |
| IC50 (CA IX) | Concentration of the compound that inhibits 50% of CA IX activity. | Low nanomolar range. |
| IC50 (CA I, II) | Concentration of the compound that inhibits 50% of off-target CA isoforms. | Significantly higher than the IC50 for CA IX, indicating selectivity. |
| ΔTm (CETSA) | Change in the melting temperature of CA IX upon compound binding. | A positive ΔTm value, indicating stabilization of the protein. |
Secondary and Exploratory Therapeutic Targets
While carbonic anhydrases represent the most probable target class, the versatile benzothiazole scaffold has been implicated in the inhibition of other key cellular enzymes, particularly protein kinases.
Protein Kinase Inhibition
The benzothiazole core is present in several known protein kinase inhibitors, suggesting that this compound may also exhibit activity against this enzyme family[11][12][13][14][15].
Potential Kinase Targets:
-
p38α Mitogen-Activated Protein (MAP) Kinase: Benzothiazole-based compounds have been developed as inhibitors of p38α MAP kinase, a key regulator of inflammatory responses[11].
-
Breakpoint Cluster Region-Abelson (Bcr-Abl) Tyrosine Kinase: Novel benzothiazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl, a key driver in chronic myeloid leukemia (CML)[12].
-
Rho-associated Kinase (ROCK): Benzothiazole derivatives have been identified as inhibitors of ROCK, a serine/threonine kinase involved in regulating cell shape, motility, and contraction[15].
Rationale for Exploration: Given the structural similarities to known kinase inhibitors, it is plausible that this compound could bind to the ATP-binding pocket of certain kinases.
Experimental Workflow for Kinase Target Identification
A tiered screening approach is recommended to identify potential kinase targets.
Objective: To screen the compound against a large panel of purified human kinases to identify potential hits.
Protocol:
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the activity of a large number of kinases in the presence of the test compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.
Objective: To confirm the inhibitory activity of the compound against the "hit" kinases from the initial screen and determine their IC50 values.
Protocol:
-
Assay Development: For each validated hit, perform a dose-response experiment using a suitable in vitro kinase assay format (e.g., ADP-Glo, LanthaScreen).
-
IC50 Determination: Follow a similar procedure as described for the CA inhibition assay to determine the IC50 values.
Antitumor Activity Beyond Enzyme Inhibition
Some benzothiazole derivatives have demonstrated antitumor activity through mechanisms that may not involve direct enzyme inhibition, such as the induction of apoptosis or cell cycle arrest[16][17][18][19][20].
Experimental Approach:
-
Cell Viability and Proliferation Assays: Evaluate the effect of the compound on the viability and proliferation of a panel of cancer cell lines using assays such as MTT, MTS, or CellTiter-Glo.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at specific phases (G1, S, or G2/M).
-
Apoptosis Assays: Employ methods like Annexin V/PI staining or caspase activity assays to assess whether the compound induces programmed cell death.
Conclusion
The available evidence strongly suggests that carbonic anhydrase IX is a primary and highly promising therapeutic target for this compound, particularly in the context of cancer therapy. The well-defined mechanism of action and the established role of the benzenesulfonamide moiety as a zinc-binding pharmacophore provide a solid foundation for further investigation. The experimental workflows outlined in this guide offer a systematic and robust approach to validate this hypothesis and to characterize the compound's inhibitory profile.
Furthermore, the exploration of secondary targets, such as protein kinases, and the investigation of broader antitumor activities are warranted to fully elucidate the therapeutic potential of this intriguing molecule. A comprehensive understanding of its target profile will be crucial for its successful translation into a clinical candidate.
References
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2022). Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2549. [Link]
-
Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 534-539. [Link]
-
Bozdag, M., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1555-1563. [Link]
-
El-Gazzar, M. G., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 116, 105334. [Link]
-
Singh, P., & Kaur, M. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(14), 5485. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 621. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
-
El-Gamal, M. I., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(31), 21489-21516. [Link]
-
Camper, N. D., et al. (2017). Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α),N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. Journal of the South Carolina Academy of Science, 15(1), Article 5. [Link]
-
Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. [Link]
-
Park, H., et al. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of Medicinal Chemistry, 56(10), 3984-4000. [Link]
- Showell, G. A., et al. (1999). Benzothiazole protein tyrosine kinase inhibitors.
- Bombardelli, E., et al. (2002). 2 benzothiazolyl urea derivatives and their use as protein kinase inhibitors.
-
Feng, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6686-6690. [Link]
-
Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5877-5893. [Link]
-
Patel, N., et al. (2025). Molecular Mechanisms of Mitochondrial Dysfunction in Neurodegenerative Diseases: Pharmacological Targets and Therapeutic Advances. ResearchGate. [Link]
-
Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed, 32298111. [Link]
-
Various Authors. (2023). Different antibacterial targets of benzothiazole derivatives. ResearchGate. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, 6759530. [Link]
-
Sulo, P., et al. (2010). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. Molecules, 15(11), 8036-8046. [Link]
-
Ayimbila, S. T., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 60-81. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Chung, Y. S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archives of Pharmacal Research, 27(9), 893-900. [Link]
-
Singh, P., & Kaur, M. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. [Link]
-
Camper, N. D., et al. (2017). Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α),N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. Scholar Commons. [Link]
-
Ratrey, P., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 7(50), 31639-31648. [Link]
-
Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]
-
Nishino, H., et al. (1984). Potent antitumor promoting activity of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, in mouse skin tumor formation induced by 7,12-dimethylbenz[a]anthracene plus teleocidin. Carcinogenesis, 5(2), 283-285. [Link]
-
Fang, Y., et al. (2003). Characterization of the cytotoxic activities of novel analogues of the antitumor agent, lavendamycin. Molecular Cancer Therapeutics, 2(6), 517-526. [Link]
-
ChemUniverse. This compound. ChemUniverse. [Link]
-
Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15669. [Link]
-
Kumar, S., et al. (2020). Benzothiazole Synthesis: Mechanistic investigation of an in-situ generated photosensitizing disulfide. The Journal of Organic Chemistry, 85(15), 9676-9684. [Link]
Sources
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO1999024035A1 - Benzothiazole protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 14. MXPA02007632A - 2 benzothiazolyl urea derivatives and their use as protein kinase inhibitors. - Google Patents [patents.google.com]
- 15. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 17. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfon" by N. Dwight Camper [deceased], James M. Gum et al. [scholarcommons.sc.edu]
- 19. Potent antitumor promoting activity of N-6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, in mouse skin tumor formation induced by 7,12-dimethylbenz[a]anthracene plus teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, lavendamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides
Abstract
The N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated for their potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[2][3][4][5] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this vital class of compounds. It is intended for researchers and professionals in drug development, offering detailed synthetic protocols, insights into the rationale behind experimental choices, and a summary of structure-activity relationships.
Introduction: The Significance of the Benzothiazole Sulfonamide Scaffold
The benzothiazole ring system, a bicyclic heterocycle, is recognized as a "privileged structure" in drug discovery. Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[6] When coupled with a benzenesulfonamide moiety—a well-established pharmacophore known for its strong hydrogen bonding capabilities and ability to mimic a tetrahedral transition state—the resulting N-(1,3-benzothiazol-2-yl)benzenesulfonamide framework becomes a powerful platform for developing novel therapeutics.[7]
These compounds have shown particular promise as:
-
Anticancer Agents: By targeting critical cellular pathways, including the inhibition of tubulin polymerization and the induction of apoptosis.[8] Some derivatives exhibit potent activity against various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and prostate (PC3) cancers.[9]
-
Antidiabetic Agents: Certain derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in non-insulin-dependent diabetes mellitus.[4][10]
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain tumors.[2][7]
-
Antimicrobial Agents: The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal strains.[5]
This guide will delve into the synthetic chemistry that underpins the creation of these versatile molecules, providing the practical knowledge necessary for their preparation and evaluation in a research setting.
General Synthetic Strategy
The synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides is typically achieved through a convergent synthesis approach. This strategy involves the independent preparation of two key intermediates, which are then coupled in the final step. This modular approach is highly advantageous as it allows for the facile generation of a diverse library of analogs by simply varying the starting materials for each intermediate.
The core workflow can be visualized as follows:
This guide will now detail the experimental protocols for each of these critical stages.
Experimental Protocols
Synthesis of Intermediate 1: 2-Amino-6-substituted-1,3-benzothiazoles
The most common and reliable method for constructing the 2-aminobenzothiazole core is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. A more direct and widely used variant involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine or sulfuryl chloride.[11]
Rationale for Experimental Choices:
-
Solvent: Glacial acetic acid or chlorobenzene are typically used. Acetic acid can act as both a solvent and a catalyst, while chlorobenzene is useful for higher temperature reactions.[11][12]
-
Thiocyanate Source: Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) are inexpensive and effective reagents for introducing the thiocyanate group.[11][12]
-
Oxidizing Agent: Bromine in acetic acid is a classic reagent for this transformation.[12] Alternatively, sulfuryl chloride (SO₂Cl₂) can be used, which often results in cleaner reactions and easier workups.[11]
Detailed Protocol: Synthesis of 2-Amino-6-methylbenzothiazole [11]
-
Preparation: In a 3-L three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Sulfate Formation: Add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes. This forms a finely divided suspension of p-toluidine sulfate, which facilitates a more controlled reaction.
-
Thiourea Formation: Add 90 g (1.1 moles) of sodium thiocyanate to the suspension. Heat the mixture to an internal temperature of 100°C for 3 hours. This step forms the key p-tolylthiourea intermediate in situ.
-
Cyclization: Cool the solution to 30°C. Add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. The sulfuryl chloride acts as the cyclizing agent. Maintain the mixture at 50°C for 2 hours until the evolution of hydrogen chloride gas ceases.
-
Workup: Filter the cooled mixture to remove the solid residue. Dissolve the residue in 1 L of hot water and remove any remaining chlorobenzene by steam distillation.
-
Precipitation: Filter the hot aqueous solution. Make the filtrate alkaline to litmus paper by adding approximately 200 ml of concentrated ammonium hydroxide. This deprotonates the aminobenzothiazole, causing it to precipitate.
-
Purification: Filter the precipitated solid and wash with 200 ml of water. Recrystallize the crude product from hot ethanol/water. First, dissolve the solid in 300 ml of hot ethanol, add 10 g of activated charcoal (Norit) to decolorize, and filter while hot. Then, add 500 ml of hot water to the filtrate, stir vigorously, and chill quickly to induce crystallization.
-
Isolation: Filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight. The expected yield is 100–105 g, with a melting point of 135–136°C.
Synthesis of Intermediate 2: Substituted Benzenesulfonyl Chlorides
Substituted benzenesulfonyl chlorides are typically prepared from the corresponding substituted anilines via a Sandmeyer-type reaction.[13] This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. An alternative is the direct chlorosulfonation of an aromatic ring, though this can sometimes lead to issues with regioselectivity.[14]
Rationale for Experimental Choices:
-
Diazotization: Sodium nitrite in a strong acidic medium (like HCl) at low temperatures (0-5°C) is the standard method for generating the diazonium salt intermediate. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.[13]
-
Chlorosulfonation: The diazonium salt is then reacted with a solution containing sulfur dioxide (often generated in situ or bubbled through) and a copper(I) or copper(II) chloride catalyst.[13] Thionyl chloride can also be used as the source of the sulfonyl chloride group.[13][15]
Detailed Protocol: General Preparation of Substituted Benzenesulfonyl Chloride from Aniline [13]
-
Diazotization: In a suitable reaction vessel, dissolve the substituted aniline (1 molar equivalent) in an acidic medium (e.g., hydrochloric acid). Cool the solution to between -5°C and 0°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.05-1.1 molar equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 20-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Acyl Chloride Reaction: In a separate flask, prepare a solution of thionyl chloride (2-5 molar equivalents) in a suitable solvent, containing a catalytic amount of cuprous chloride or cupric chloride (0.05-0.2 molar equivalents). Cool this solution in an ice bath.
-
Coupling: Add the cold diazonium salt solution dropwise to the rapidly stirred thionyl chloride solution. Allow the reaction to proceed for 10-20 minutes.
-
Workup: Adjust the pH of the reaction mixture to 2-8 with a suitable base. Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude substituted benzenesulfonyl chloride. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Final Step: Coupling of Intermediates
The final step is a nucleophilic substitution reaction where the amino group of the benzothiazole attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, displacing the chloride.
Rationale for Experimental Choices:
-
Base/Solvent: Pyridine is the ideal choice for this reaction. It serves as both a solvent to dissolve the reactants and as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6][16] This neutralization is crucial as it drives the reaction to completion.
-
Temperature: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
Detailed Protocol: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide [6]
-
Setup: Dissolve 2-amino-6-nitrobenzothiazole (1 molar equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Add benzenesulfonyl chloride (1.0-1.1 molar equivalents) dropwise with continuous stirring. The use of an ice bath helps to control the initial exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water or onto crushed ice with stirring. This will precipitate the crude product.
-
Isolation and Washing: Filter the solid precipitate. Wash thoroughly with water, followed by a dilute acid solution (e.g., 1M HCl) to remove any residual pyridine. Continue washing with water until the washings are neutral (pH ~7).
-
Purification: Dry the crude product. Recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide.
Structure-Activity Relationships (SAR) and Data
The biological activity of these compounds can be finely tuned by modifying the substituents at the R¹ and R² positions. The following diagram and table summarize key SAR findings from various studies.[3][17][18]
| Compound | R¹ (Benzothiazole-6) | R² (Benzenesulfonamide) | Target/Activity | IC₅₀ / GI₅₀ (µM) | Cell Line | Reference |
| 1 | -NO₂ | -CH₃ | Anticancer | 36.1 | MG63 | [3][17] |
| 2 | -NO₂ | -H | Anticancer | 34.5 | MCF-7 | [3][17] |
| 3 | -OCH₂CH₃ | 4-NO₂ | Anticancer | 0.22 | HeLa | [17] |
| 4 | -OCH₂CH₃ | 4-C(CH₃)₃ | Anticancer | 0.6 | HeLa | [17] |
| 5 | -F | -H | Antidiabetic (11β-HSD1) | - | in vivo | [4][10] |
| 6 | -Cl | -H | Antidiabetic (11β-HSD1) | - | in vivo | [4][10] |
Key Insights from SAR Studies:
-
Position 6 of Benzothiazole (R¹): Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) at this position have been shown to significantly influence anticancer and antidiabetic activities.[4][17] The presence of an ethoxy group (-OCH₂CH₃) combined with specific sulfonamide substitutions led to potent anticancer activity against HeLa cells.[17]
-
Benzenesulfonamide Ring (R²): The substitution pattern on the benzenesulfonamide ring is critical. For instance, a para-nitro or para-tert-butyl group can enhance anticancer potency.[17] The nature and position of these substituents affect the electronic properties and steric bulk of the molecule, influencing how it fits into the binding pocket of its biological target.
Conclusion and Future Perspectives
The N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide scaffold remains a highly productive platform for the discovery of new therapeutic agents. The synthetic routes described herein are robust and versatile, allowing for the creation of large, diverse chemical libraries for screening. Future research will likely focus on exploring novel substitutions, elucidating detailed mechanisms of action through advanced techniques like X-ray crystallography and computational docking, and optimizing pharmacokinetic properties to develop clinically viable drug candidates.[8][19] The continued investigation of this remarkable chemical class holds great promise for addressing unmet needs in oncology, metabolic disorders, and infectious diseases.
References
-
Sadhasivam, G. et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 172-192. Available at: [Link]
-
Al-Ostoot, F. H. et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances. Available at: [Link]
- Google Patents. (Year). Preparation method of substituted benzene sulfonyl chloride.
-
Sadhasivam, G. et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Sadhasivam, G. et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]
-
Ozturk, H. et al. (Year). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. ResearchGate. Available at: [Link]
-
Allen, C. F. H., & VanAllan, J. A. (Year). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (Year). Process for the preparation of substituted benzene sulfonyl chlorides.
-
Malik, J. K. et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
- Eureka | Patsnap. (Year). Preparation method of 2,4-disubstituted benzenesulfonyl chloride.
-
Malipeddi, H. et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]
-
Sharma, P. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
Al-Amiery, A. A. et al. (Year). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Chemistry. Available at: [Link]
-
Mohamed-Ezzat, R. A., & Elgemeie, G. H. (Year). Synthesis of 2-amino-6-substituted benzothiazoles. ResearchGate. Available at: [Link]
-
Singh, S. et al. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]
-
Moreno-Díaz, H. et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 18(9), 2871-2877. Available at: [Link]
-
ResearchGate. (Year). Mechanism of action of benzothiazoles. Available at: [Link]
-
Moreno-Díaz, H. et al. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. ResearchGate. Available at: [Link]
-
Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (Year). Benzothiazole derivatives as anticancer agents. Available at: [Link]
-
NIH. (Year). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available at: [Link]
-
NIH. (Year). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Available at: [Link]
-
Ibrahim, D. A. et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. Available at: [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Available at: [Link]
-
Reddy, R. S. et al. (Year). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
-
Pharmacophore. (Year). synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf. Available at: [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 14. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 16. echemcom.com [echemcom.com]
- 17. tandfonline.com [tandfonline.com]
- 18. flore.unifi.it [flore.unifi.it]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Introduction
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a heterocyclic sulfonamide compound with a benzothiazole core. The sulfonamide functional group is a critical pharmacophore in a wide array of therapeutic agents, exhibiting properties that make them valuable in drug discovery and development.[1][2] Benzothiazole derivatives, in turn, are known for a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential applications of this compound, with a focus on providing robust and reproducible experimental protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | PubChem[3] |
| Molecular Formula | C₁₅H₁₄N₂O₃S₂ | PubChem[3] |
| Molecular Weight | 334.4 g/mol | PubChem[3] |
| CAS Number | 15850-94-9 | ChemUniverse[4] |
| Appearance | Expected to be a solid powder | General knowledge of similar compounds[5] |
Experimental Protocols
The following sections detail the step-by-step methodologies for the synthesis, purification, and characterization of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Synthesis of this compound
The synthesis of the target compound can be achieved through the reaction of 2-amino-6-ethoxybenzothiazole with benzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.[1] A base is required to neutralize the HCl generated during the reaction, driving the reaction to completion.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-6-ethoxybenzothiazole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-6-ethoxybenzothiazole (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocol
Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual solvents. Recrystallization is a common and effective method for purifying solid organic compounds.[7][8]
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Workflow for Characterization:
Caption: Workflow for the characterization of the synthesized compound.
1. Melting Point: Determine the melting point of the purified crystals. A sharp melting point range is indicative of high purity.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire an FT-IR spectrum of the compound. Key characteristic peaks to look for include:
-
N-H stretching of the sulfonamide group.
-
S=O stretching (asymmetric and symmetric) of the sulfonamide group.[1]
-
C=N stretching of the benzothiazole ring.
-
Aromatic C-H stretching.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure of this compound.
4. Mass Spectrometry (MS): Obtain a mass spectrum of the compound to determine its molecular weight. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 334.4 g/mol .[3]
Potential Applications
Derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide have been investigated for their potential biological activities.
Antidiabetic Activity
A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives revealed that several compounds exhibited significant in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus.[9] The proposed mechanism of action for some of these compounds was the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] This suggests that this compound could be a valuable scaffold for the development of novel antidiabetic agents.
Conclusion
This document provides a detailed and practical guide for the synthesis, purification, and characterization of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for further research and development. The potential application of this compound and its derivatives in the field of antidiabetic drug discovery highlights its significance for medicinal chemists and pharmacologists.
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and intermediate... - US9950997B2.
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and... - WO2016141548A1.
-
JETIR.org. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzothiazolyl-2-sulphenamides - US5436346A.
-
SpectraBase. (n.d.). N-(6-ethoxy-1,3-benzothiazol-2-yl)methanesulfonamide. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P50461]. Retrieved from [Link]
-
ResearchGate. (n.d.). (E)-2-[(6-Ethoxy-benzothia-zol-2-yl)imino-meth-yl]-6-methoxy-phenol. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Tryptoline-Based Benzothiazoles and their use as Antibiotics and Antibiotic Resistance-Modifying Agents - US20220402914A1.
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Buy N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide [smolecule.com]
- 6. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. jetir.org [jetir.org]
- 9. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a potent inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a critical class of metalloenzymes involved in fundamental physiological processes, and their inhibition is a validated therapeutic strategy for conditions ranging from glaucoma to cancer.[1][2][3] This guide details the mechanistic basis of inhibition by benzothiazole-based sulfonamides, presents a robust, validated protocol for determining in vitro inhibitory potency (IC50), and outlines a framework for data analysis and interpretation. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis.[1][2]
The human body expresses at least 15 different CA isoforms, each with distinct tissue distribution, cellular localization, and kinetic properties.[2] While some isoforms are cytosolic and ubiquitously expressed (e.g., hCA I and II), others are membrane-bound and associated with specific pathologies. For instance, hCA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[5][6][7] This isoform diversity makes CAs a highly druggable target class, provided that inhibitors with desired selectivity profiles can be developed.
Sulfonamides are the cornerstone class of CA inhibitors (CAIs). Their primary mechanism involves the coordination of the deprotonated sulfonamide moiety (–SO₂NH⁻) to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking its function.[4][8] The compound this compound belongs to the benzothiazole sulfonamide family, a scaffold known to produce highly potent and, in some cases, isoform-selective CA inhibitors.[5][6][9]
Profile: this compound
This compound is a secondary sulfonamide featuring a core benzothiazole structure. This scaffold is of significant interest in medicinal chemistry for designing potent CAIs.[5][6]
-
IUPAC Name: N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide[10]
-
Molecular Formula: C₁₅H₁₄N₂O₃S₂[10]
-
Molecular Weight: 334.4 g/mol [10]
-
CAS Number: 15850-94-9[11]
Mechanism of Action
The inhibitory action of this compound is predicated on the canonical binding mode of sulfonamide inhibitors. The benzenesulfonamide group serves as the "zinc-binding group" (ZBG). Upon entering the active site, the sulfonamide nitrogen deprotonates and coordinates directly to the Zn(II) ion, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[4][8] The ethoxy-benzothiazole and phenyl "tail" portions of the molecule extend into the active site cavity, forming van der Waals and hydrogen-bonding interactions with various amino acid residues. These interactions are critical for determining the inhibitor's affinity (potency) and selectivity for different CA isoforms.[6][8]
Caption: High-level workflow for the CA inhibition assay.
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase (e.g., hCA II, Sigma-Aldrich C4396)
-
Inhibitor: this compound (Test Compound)
-
Positive Control: Acetazolamide (AZA), a well-characterized CAI [12]* Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: HPLC-grade DMSO
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting pH to 7.5 with HCl, and bringing to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA powder in cold Assay Buffer. Aliquot into single-use vials and store at -80°C. Causality: Storing in aliquots prevents degradation from repeated freeze-thaw cycles.
-
CA Working Solution (e.g., 20 units/mL): Immediately before use, dilute the CA Stock Solution to the desired final concentration in cold Assay Buffer. Keep on ice. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution (10 mM): Dissolve this compound and Acetazolamide in DMSO.
-
Inhibitor Working Solutions: Prepare a serial dilution of the inhibitor stock solution in Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to create a range of concentrations (e.g., from 1 nM to 100 µM). This ensures the solvent concentration is constant across all wells, preventing solvent effects from confounding the results.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily. [1]
Assay Procedure (96-Well Plate Format)
It is critical to perform all measurements in triplicate for statistical validity.
-
Plate Setup: Add the following components to the appropriate wells of a 96-well plate:
-
Blank Wells (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity Wells (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of the respective inhibitor working solution dilution. [1] * Positive Control Wells: 158 µL Assay Buffer + 2 µL of the respective Acetazolamide working solution dilution.
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the Blank wells. The total volume is now 180 µL.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. [1][13]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells (including Blanks). The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-20 minutes.
Data Analysis and Interpretation
The goal of the analysis is to convert the raw absorbance-versus-time data into a robust IC50 value.
Caption: Workflow for data analysis and IC50 determination.
-
Calculate Reaction Rates (V): For each well, determine the reaction rate by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve. [1]Most plate reader software can perform this calculation automatically.
-
Correct for Background: Subtract the average rate of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: [1] % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
V_max_activity: The average rate of the Maximum Activity wells (DMSO control).
-
V_inhibitor: The rate in the presence of the inhibitor.
-
-
Determine IC50 Value: Plot the calculated Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data points to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. The IC50 is the concentration at which the curve passes through 50% inhibition. [14][15][16]
Data Presentation and Isoform Selectivity
A key aspect of characterizing a CA inhibitor is determining its selectivity against different isoforms. The assay protocol described above should be repeated for each CA isoform of interest (e.g., hCA I, II, IX, XII). The resulting IC50 values should be summarized in a table for clear comparison.
Table 1: Hypothetical Inhibition Data for this compound
| Isoform | IC50 (nM) | Selectivity Index (hCA II / Isoform) |
| hCA I | 150.5 | 0.10 |
| hCA II | 15.2 | 1.0 |
| hCA IX | 25.8 | 0.59 |
| hCA XII | 8.9 | 1.71 |
| Acetazolamide (Control) | ||
| hCA I | 250.0 | 0.05 |
| hCA II | 12.0 | 1.0 |
| hCA IX | 25.0 | 0.48 |
| hCA XII | 5.7 | 2.11 |
Data are presented as mean values from n=3 independent experiments. The Selectivity Index provides a quick reference for comparing potency against the ubiquitous off-target isoform hCA II.
Interpretation: In this hypothetical example, the compound is a potent inhibitor of hCA II, IX, and XII, with the greatest potency against the tumor-associated isoform hCA XII. It is significantly less active against hCA I. This profile suggests potential applications in oncology, as selective inhibition of tumor-associated isoforms over cytosolic ones is a key goal in developing anticancer CAIs. [2][6]
References
-
Wikipedia. (n.d.). Ethoxzolamide. Retrieved from [Link]
-
Angeli, A., et al. (2018). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. PubMed. Retrieved from [Link]
-
chemeurope.com. (n.d.). Ethoxzolamide. Retrieved from [Link]
-
Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ethoxzolamide. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. ProQuest. Retrieved from [Link]
-
Abdoli, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Ethoxzolamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Retrieved from [Link]
- Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents.
-
Bua, S., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Retrieved from [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. Retrieved from [Link]
-
Menchise, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. PubMed. Retrieved from [Link]
-
Chen, H. Y., et al. (1995). The study of ocular hypotensive effect of 6-hydroxyethoxy-2-benzothiazole sulfonamide: a topical carbonic anhydrase inhibitor. PubMed. Retrieved from [Link]
-
Eldehna, W. M., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. Retrieved from [Link]
-
Lee, H. S., & Schoenwald, R. D. (1995). Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide. PubMed. Retrieved from [Link]
-
Zhang, M., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. Retrieved from [Link]
-
Vullo, D., et al. (2006). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. Retrieved from [Link]
- Google Patents. (n.d.). US5436346A - Process for the preparation of benzothiazolyl-2-sulphenamides.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mecheri, R., et al. (2020). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological. Semantic Scholar. Retrieved from [Link]
-
Ponticello, G. S., et al. (1987). Topically active carbonic anhydrase inhibitors. 1. O-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamide. PubMed. Retrieved from [Link]
-
Zhang, M., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P50461]. Retrieved from [Link]
-
L-K, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
- Tsolaki, E., et al. (2021). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. ChemistrySelect.
-
Zhang, M., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
Ayimbila, S., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemuniverse.com [chemuniverse.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 14. courses.edx.org [courses.edx.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzothiazole Sulfonamides in Anticonvulsant Studies: A Technical Guide for Drug Discovery
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a chronic neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[1] In the landscape of medicinal chemistry, the benzothiazole nucleus stands out as a "privileged scaffold" due to its presence in various clinically approved drugs, such as the neuroprotective agent Riluzole, which exhibits a spectrum of anticonvulsant activity.[2][3][4][5]
The sulfonamide moiety (–SO₂NH₂) is another critical pharmacophore, renowned for its diverse biological activities, most notably as a carbonic anhydrase (CA) inhibitor.[6] The strategic combination of the benzothiazole ring with a sulfonamide group has given rise to a promising class of compounds: benzothiazole sulfonamides.[2] These molecules possess the essential structural features of an ideal anticonvulsant, including a lipophilic aromatic domain, an electron donor atom, and hydrogen bonding capabilities.[7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, preclinical evaluation, and mechanistic investigation of benzothiazole sulfonamides as potential anticonvulsant agents.
Pillar 1: Mechanistic Insights & Rationale
The anticonvulsant activity of benzothiazole sulfonamides is likely multifactorial, stemming from their ability to interact with several key neurological targets. Understanding these potential mechanisms is crucial for rational drug design and interpretation of experimental data.
-
Carbonic Anhydrase (CA) Inhibition : Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that catalyze the hydration of CO₂ and are involved in regulating pH and bicarbonate ion levels in the brain.[6][8] Inhibition of specific brain-expressed CA isoforms, such as CA II, CA VII, and CA XIV, can lead to CO₂ accumulation, a decrease in pH, and subsequent neuronal hyperpolarization, which collectively raises the seizure threshold.[9][10][11] This mechanism is a well-established principle for anticonvulsant action, utilized by drugs like acetazolamide and topiramate.[9]
-
Enhancement of GABAergic Neurotransmission : Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[12][13] Many anticonvulsants act by enhancing GABA-mediated inhibition.[14] The observed efficacy of some benzothiazole sulfonamides in the pentylenetetrazole (PTZ) seizure model, which is sensitive to drugs affecting the GABA system, suggests a potential role in modulating GABAergic transmission.[2] This could occur through direct interaction with GABA-A receptors or by influencing GABA synthesis or metabolism.
-
Modulation of Voltage-Gated Ion Channels : The propagation of action potentials relies on the orchestrated opening and closing of voltage-gated ion channels, particularly sodium (Na+) and calcium (Ca2+) channels.[15][16] Blockade of these channels, especially Na+ channels, is a common mechanism for established AEDs like phenytoin and carbamazepine, as it limits the sustained, high-frequency firing of neurons characteristic of seizures.[15] Riluzole, a benzothiazole derivative, is a known blocker of voltage-gated sodium channels, providing a strong rationale for investigating this mechanism in novel sulfonamide analogues.[2][17]
Caption: Potential anticonvulsant mechanisms of benzothiazole sulfonamides.
Pillar 2: Synthesis and Evaluation Protocols
A systematic approach combining chemical synthesis with a hierarchical screening cascade is essential for identifying and optimizing lead candidates.
General Synthesis Protocol: N-(4-(Benzothiazol-2-yl)phenyl) benzenesulfonamides
This protocol describes a common method for synthesizing the title compounds, adapted from established literature.[2]
Rationale : This two-step synthetic route is efficient. The first step creates the key sulfonyl chloride intermediates, which are then coupled with the benzothiazole amine core in the second step. Pyridine acts as a base to neutralize the HCl byproduct of the condensation reaction.
Step 1: Preparation of Substituted Benzene Sulfonyl Chlorides
-
To a round-bottom flask cooled in an ice bath, add chlorosulfonic acid (approx. 5 molar equivalents).
-
Slowly and portion-wise, add the desired substituted benzene derivative (1 molar equivalent) to the chlorosulfonic acid with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated sulfonyl chloride product is then filtered, washed thoroughly with cold water, and dried under vacuum.
Step 2: Condensation with 2-(4-aminophenyl)benzothiazole
-
Dissolve 2-(4-aminophenyl)benzothiazole (1 molar equivalent) in pyridine in a round-bottom flask.
-
Add the prepared substituted benzene sulfonyl chloride (1.1 molar equivalents) from Step 1 to the solution.
-
Add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into a beaker of ice-cold water.
-
The solid product that precipitates is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure benzothiazole sulfonamide derivative.
-
Confirm the structure and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Caption: General workflow for the synthesis of benzothiazole sulfonamides.
Preclinical Anticonvulsant Screening Workflow
A tiered approach is recommended, starting with broad screening for efficacy and toxicity, followed by more specialized tests to probe the mechanism of action.[18][19]
Caption: A hierarchical workflow for preclinical anticonvulsant screening.
Protocol 1: Maximal Electroshock (MES) Test
Purpose : This test is a model for generalized tonic-clonic seizures and is effective at identifying drugs that act by preventing seizure spread, often through blockade of voltage-gated sodium channels.[20][21]
-
Animals : Use adult mice (e.g., Swiss albino, 18-25 g). Acclimatize animals for at least 5 days before the experiment.
-
Drug Administration : Administer the test compound (dissolved/suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) injection. A control group receives only the vehicle. A positive control group receives a standard drug like Phenytoin (e.g., 25 mg/kg, i.p.).
-
Time Interval : Conduct the test at the time of peak drug effect, typically 30-60 minutes post-administration.
-
Stimulation : Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation : Immediately observe the animal for the presence or absence of a tonic hind-limb extension seizure. The seizure must persist for more than 3 seconds.
-
Endpoint : Protection is defined as the complete absence of the tonic hind-limb extension. Calculate the percentage of protected animals in each group.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Purpose : This is a model for absence (petit mal) seizures and is highly sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[18][20]
-
Animals : Use adult mice (18-25 g).
-
Drug Administration : Administer the test compound, vehicle (control), or a standard drug like Ethosuximide (e.g., 150 mg/kg, i.p.) as described for the MES test.
-
Time Interval : Wait for the time of peak drug effect (e.g., 30-60 minutes).
-
Convulsant Injection : Administer a subcutaneous injection of PTZ at a convulsive dose (CD₉₇), typically around 85 mg/kg.
-
Observation : Place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint : The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the failure to exhibit this endpoint. Record the percentage of protected animals.
Protocol 3: Rotarod Neurotoxicity Test
Purpose : To assess potential motor impairment or neurological deficits, which are common dose-limiting side effects of centrally acting drugs.[22]
-
Apparatus : Use a rotarod treadmill apparatus (e.g., 3 cm diameter) rotating at a constant speed (e.g., 6-10 rpm).
-
Training : Before the test day, train the mice to stay on the rotating rod for a set duration (e.g., 1-2 minutes). Only animals that successfully complete the training are used.
-
Drug Administration : On the test day, administer the test compound or vehicle.
-
Testing : At the time of peak drug effect, place the animal on the rotating rod.
-
Endpoint : Neurological toxicity is indicated if the animal falls off the rod three times within a 1-2 minute period. Record the number of animals exhibiting toxicity at each dose.
Pillar 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for evaluating structure-activity relationships (SAR) and selecting candidates for further development.
Structure-Activity Relationship (SAR) Insights
Analysis of preliminary screening data can reveal key structural requirements for activity. For benzothiazole sulfonamides, studies have indicated that:
-
The position of substituents on the benzenesulfonamide ring is critical. Meta-substituted derivatives often show better activity than para-substituted ones.[2]
-
Electron-withdrawing groups (e.g., -Cl, -Br) at the meta or para position of the benzenesulfonamide ring can enhance anticonvulsant activity.[2]
Quantitative Data Summary
Data from dose-response studies should be used to calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. These values are then used to calculate the Protective Index (PI).
Protective Index (PI) = TD₅₀ / ED₅₀
A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses, which is a highly desirable characteristic for a drug candidate.
Table 1: Example In-Vivo Anticonvulsant Activity and Neurotoxicity Data
| Compound ID | Substitution (R) | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
|---|---|---|---|---|---|
| STD-1 | Phenytoin | 9.5 | >300 | 68.5 | 7.2 |
| STD-2 | Ethosuximide | >500 | 130 | >500 | N/A |
| BZTS-01 | 4-Cl | 25.6 | 150.2 | >300 | >11.7 |
| BZTS-02 | 3-Cl | 18.4 | 95.8 | >300 | >16.3 |
| BZTS-03 | 4-Br | 31.2 | 188.5 | >300 | >9.6 |
| BZTS-04 | 3-NO₂ | 22.1 | 112.0 | 280 | 12.7 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The benzothiazole sulfonamide scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The protocols and workflows outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these compounds. By integrating chemical synthesis with a hierarchical in-vivo screening cascade, researchers can efficiently identify lead candidates with potent anticonvulsant activity and a favorable safety profile. Further mechanistic studies, including in-vitro electrophysiology and enzyme inhibition assays, will be crucial for elucidating the precise molecular targets and optimizing the next generation of AEDs.
References
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. PubMed Central. Available at: [Link]
-
In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. Available at: [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Available at: [Link]
-
The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
The Screening models for antiepileptic drugs: A Review. ResearchGate. Available at: [Link]
-
Synthesis of new benzothiazole incorporated sulphonamides as potential anticonvulsants. ResearchGate. Available at: [Link]
-
Animal models used in the screening of antiepileptic drugs. PubMed. Available at: [Link]
-
Screening Methods of Anti-epileptic drugs. Slideshare. Available at: [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. Available at: [Link]
-
In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. National Institutes of Health. Available at: [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. PubMed. Available at: [Link]
-
Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at: [Link]
-
Design and In-Vitro Evaluation of Anticonvulsant Sodium Valproate Tablets. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. Available at: [Link]
-
Updates on the Synthetic Strategies and Structure-Activity Relationship of Anticonvulsant Benzothiazole and Benzimidazole Derivatives. Bentham Science. Available at: [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Cardiovascular Disease Research. Available at: [Link]
-
Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. PubMed Central. Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. PubMed. Available at: [Link]
-
(PDF) Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. ResearchGate. Available at: [Link]
-
Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. PubMed. Available at: [Link]
-
Functional roles of benzothiazole motif in antiepileptic drug research. PubMed. Available at: [Link]
-
Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed. Available at: [Link]
-
Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]
-
Effects of Benzothiazolamines on Voltage-Gated Sodium Channels. PubMed. Available at: [Link]
-
Ion channels as important targets for antiepileptic drug design. PubMed. Available at: [Link]
-
Mechanisms of action of anticonvulsant drugs. PubMed. Available at: [Link]
-
[GABA(A) benzodiazepine receptors and epilepsy]. PubMed. Available at: [Link]
-
Modulation of GABAA Receptors in the Treatment of Epilepsy. PubMed. Available at: [Link]
-
Ion-Channel Antiepileptic Drugs. MDPI Encyclopedia. Available at: [Link]
-
New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. PubMed Central. Available at: [Link]
-
Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central. Available at: [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Functional roles of benzothiazole motif in antiepileptic drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 13. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [GABA(A) benzodiazepine receptors and epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 16. Ion channels as important targets for antiepileptic drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Benzothiazolamines on Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
Synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: A Detailed Protocol for Laboratory Researchers
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, a benzothiazole derivative with potential applications in medicinal chemistry and drug development. The procedure is presented in a step-by-step format, suitable for researchers, scientists, and professionals in the field of drug development.
Introduction
Benzothiazole sulfonamides are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The target compound, this compound, combines the structural features of a benzothiazole ring and a benzenesulfonamide moiety, suggesting its potential as a scaffold for the development of novel therapeutic agents. This protocol outlines a reliable two-step synthetic route, commencing with the preparation of the key intermediate, 2-amino-6-ethoxybenzothiazole, followed by its sulfonylation to yield the final product.
Materials and Methods
Step 1: Synthesis of 2-amino-6-ethoxybenzothiazole
This procedure outlines the synthesis of the intermediate compound, 2-amino-6-ethoxybenzothiazole, from p-phenetidine.
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated ammonium hydroxide
-
Ethanol
-
Deionized water
-
Round-bottom flask (500 mL)
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-phenetidine (0.1 mol) in glacial acetic acid (150 mL).
-
Add potassium thiocyanate (0.3 mol) to the solution and stir the mixture.
-
Cool the flask in an ice-salt bath to below 10°C.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours, and then heat the mixture at 80-90°C for 4-6 hours.
-
Pour the hot reaction mixture into a large beaker containing ice water (500 mL) with constant stirring.
-
Neutralize the solution with concentrated ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, wash with cold water until the filtrate is neutral, and then dry the crude product.
-
Recrystallize the crude 2-amino-6-ethoxybenzothiazole from ethanol to obtain a purified solid.
Step 2: Synthesis of this compound
This procedure details the final step in the synthesis of the target compound.
Materials:
-
2-amino-6-ethoxybenzothiazole
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for column chromatography)
Procedure:
-
Dissolve 2-amino-6-ethoxybenzothiazole (10 mmol) in pyridine (50 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride (11 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-amino-6-ethoxybenzothiazole | C₉H₁₀N₂OS | 194.25 | Solid | 165-168 |
| This compound | C₁₅H₁₄N₂O₃S₂ | 334.42[1] | Solid | Not Reported |
Note: The melting point for the final product has not been experimentally determined in the cited literature. A similar compound, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide, has a reported melting point of 171-175 °C[2].
Experimental Workflow and Signaling Pathways
The synthesis of this compound follows a two-step linear synthetic pathway.
Caption: Synthetic pathway for this compound.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described methodology is straightforward and utilizes readily available starting materials and reagents, making it accessible for most organic synthesis laboratories. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compounds. This protocol serves as a valuable resource for scientists engaged in the exploration of novel benzothiazole-based compounds for potential therapeutic applications.
References
Application Notes and Protocols for In Vitro Efficacy Testing of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is a synthetic compound featuring a benzothiazole ring linked to a benzenesulfonamide group. Both benzothiazole and sulfonamide moieties are recognized pharmacophores present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, with a primary focus on its potential as an anticancer agent. The proposed mechanism of action involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.
Putative Mechanism of Action: Inhibition of PI3K/AKT Signaling Pathway
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[6] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound may inhibit the PI3K/AKT pathway, leading to decreased phosphorylation of AKT and downstream targets, ultimately inducing apoptosis and inhibiting cancer cell growth.
Caption: Putative inhibition of the PI3K/AKT signaling pathway by the test compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Culture cancer cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for AKT Phosphorylation
This assay is used to determine if the compound inhibits the PI3K/AKT signaling pathway by measuring the phosphorylation status of AKT.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells in 6-well plates with the compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated AKT levels to total AKT and the loading control (β-actin).
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | 15.2 ± 1.8 | 9.8 ± 1.2 |
| A549 | 22.5 ± 2.5 | 14.1 ± 1.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound | 10 | 15.8 ± 2.1 | 8.2 ± 1.1 | 24.0 ± 3.2 |
| Compound | 20 | 28.4 ± 3.5 | 15.7 ± 2.0 | 44.1 ± 5.5 |
Table 3: Effect of this compound on AKT Phosphorylation in MCF-7 Cells (24h treatment)
| Treatment | Concentration (µM) | Relative p-AKT/Total AKT Ratio |
| Vehicle Control | 0 | 1.00 |
| Compound | 5 | 0.65 ± 0.08 |
| Compound | 10 | 0.32 ± 0.05 |
| Compound | 20 | 0.11 ± 0.02 |
Experimental Workflow Visualization
Caption: A streamlined workflow for the in vitro evaluation of the compound's efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Application Notes and Protocols: Developing Antibacterial Agents from Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole, a heterocyclic scaffold, has garnered considerable attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including potent antibacterial properties. This document provides detailed application notes and protocols for researchers engaged in the development of antibacterial agents based on the benzothiazole core structure.
Introduction to Benzothiazole Derivatives as Antibacterial Agents
Benzothiazole is a bicyclic molecule composed of a benzene ring fused to a thiazole ring. This scaffold is present in numerous compounds that exhibit a wide range of biological activities.[1] As antibacterial agents, benzothiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.[2] Their mechanisms of action are varied, often targeting essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and peptide deformylase, which are crucial for bacterial survival.[3][4] The versatility of the benzothiazole ring, particularly at position 2, allows for structural modifications to optimize antibacterial potency and spectrum.[5]
Data Presentation: Antibacterial Activity of Benzothiazole Derivatives
The following tables summarize the in vitro antibacterial activity of selected benzothiazole derivatives against various bacterial strains, as indicated by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values are indicative of higher antibacterial potency.
Table 1: MIC of Benzothiazole-Isatin Hybrids (µg/mL) [4]
| Compound | E. coli | P. aeruginosa | B. cereus | S. aureus |
| 41c | 3.1 | 6.2 | 12.5 | 12.5 |
| Ciprofloxacin (Control) | 12.5 | 12.5 | - | - |
Table 2: MIC of Benzothiazole-Amide Derivatives (µg/mL) [6]
| Compound | S. aureus | E. coli | S. typhi | K. pneumoniae |
| A07 | 15.6 | 7.81 | 15.6 | 3.91 |
Table 3: MIC of Benzothiazole-Thiazole Hybrids (µg/mL) [7]
| Compound | S. aureus | B. subtilis | E. faecalis | E. coli | P. aeruginosa | M. tuberculosis |
| 4b | 3.90 | 7.81 | 7.81 | 15.63 | 15.63 | 3.90 |
| 4c | 7.81 | 15.63 | 7.81 | 15.63 | 31.25 | 7.81 |
| 4d | 7.81 | 7.81 | 15.63 | 31.25 | 15.63 | 7.81 |
| 4f | 15.63 | 15.63 | 31.25 | 31.25 | 62.5 | 15.63 |
| Streptomycin (Control) | 3.90 | 3.90 | 7.81 | 7.81 | 15.63 | 3.90 |
Table 4: MIC of Benzothiazole-Sulfonamide Derivatives (µg/mL) [4]
| Compound | P. aeruginosa | S. aureus | E. coli | E. coli (mutant) |
| 66b | - | - | - | 12.5 |
| 66c | 6.2 | 3.1 | 3.1 | 12.5 |
| Chloramphenicol (Control) | - | - | - | - |
| Sulphamethoxazole (Control) | - | - | - | 50 |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate synthesis and evaluation of the antimicrobial properties of novel benzothiazole derivatives.
Protocol 1: General Synthesis of 2-Amino-Benzothiazole Derivatives
This protocol describes a common method for synthesizing the 2-aminobenzothiazole core, which can then be further modified.
Materials:
-
Substituted aniline (1 mole)
-
Potassium thiocyanate (1 mole)
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Sodium hydroxide
Procedure:
-
React the substituted aniline with potassium thiocyanate in glacial acetic acid.
-
Slowly add bromine to the reaction mixture while maintaining the temperature.
-
After the reaction is complete, the resulting 2-amino-substituted-benzothiazole will precipitate.
-
Filter the precipitate, wash with acetic acid, and then with water.
-
Recrystallize the product from ethanol to obtain the purified 2-aminobenzothiazole derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against bacteria.[8]
Materials:
-
Test benzothiazole derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Aseptically transfer a few bacterial colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to cover a range of concentrations.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]
Protocol 3: Agar Disc Diffusion Method for Antibacterial Susceptibility Testing
This is another common method to assess the antibacterial activity of synthesized compounds.[9]
Materials:
-
Test benzothiazole derivative
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile Petri dishes
Procedure:
-
Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard). Uniformly swab the entire surface of the MHA plates with the inoculum.
-
Application of Discs: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper discs with a specific volume of the compound solution and allow the solvent to evaporate.
-
Incubation: Place the impregnated discs on the surface of the inoculated MHA plates. Include a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control. Incubate the plates at 37°C for 18-24 hours.[9]
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[9]
Visualizations
General Synthesis Workflow for Benzothiazole Derivatives
References
- 1. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antibacterial evaluation of benzothiazole derivatives [wisdomlib.org]
Application Notes and Protocols for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: A Potential HIV-1 Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide as a novel, potential inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. While direct extensive research on this specific compound as a capsid inhibitor is emerging, this guide synthesizes established methodologies and field-proven insights to empower researchers in its evaluation. The protocols detailed herein are designed to be self-validating, enabling a thorough assessment of the compound's antiviral efficacy, mechanism of action, and cytotoxic profile.
Introduction: The HIV-1 Capsid as a Therapeutic Target
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a crucial role in multiple stages of the viral lifecycle.[1][2][3] Composed of the capsid protein (CA or p24), this structure is not merely a passive container but an active participant in reverse transcription, nuclear import, and uncoating.[1][2][4] Its highly conserved nature and multifaceted functions make it an attractive target for a new class of antiretroviral drugs, particularly for combating drug-resistant strains.[5][6][7][8] Capsid inhibitors can disrupt the delicate balance of capsid stability, either by preventing its assembly or by inducing premature disassembly, thereby halting viral replication.[9]
This compound belongs to a class of compounds, benzothiazoles and sulfonamides, which have shown a range of biological activities, including antiviral properties.[10][11][12] This guide outlines a systematic approach to investigate the hypothesis that this specific derivative can function as a potent HIV-1 capsid inhibitor.
Postulated Mechanism of Action
It is hypothesized that this compound binds to a conserved pocket on the HIV-1 capsid protein. This binding event is proposed to interfere with the intricate protein-protein interactions necessary for both the assembly of new viral capsids and the controlled disassembly of the capsid post-entry into a host cell. Disruption of these processes is critical for preventing the release of the viral genome and subsequent integration into the host DNA.
Figure 1: Postulated mechanism of action for this compound.
Synthesis of this compound
The synthesis of the title compound can be approached through a multi-step process, beginning with commercially available starting materials. The following is a proposed synthetic route based on established chemical principles for the formation of benzothiazoles and sulfonamides.[13][14][15]
Synthesis Workflow
Figure 2: High-level synthesis workflow.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-6-ethoxybenzothiazole in a suitable anhydrous solvent such as pyridine or dichloromethane.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add an equimolar amount of benzenesulfonyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[16]
-
Workup: Upon completion, quench the reaction with the addition of water. If using dichloromethane, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[14][17]
In Vitro Evaluation Protocols
A series of in vitro assays are essential to determine the antiviral activity, cytotoxicity, and to validate the proposed mechanism of action of this compound.
Cytotoxicity Assay
Prior to assessing antiviral efficacy, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.[18] The MTT assay is a widely used colorimetric method for this purpose.[19][20][21]
Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., MT-4 or TZM-bl cells) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay (typically 3-5 days).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[19][21]
Antiviral Activity Assay
A single-round infectivity assay is a robust method to determine the 50% effective concentration (EC₅₀) of an antiviral compound, providing a precise measure of its effect on the early stages of the viral lifecycle.[19][22]
Protocol: Single-Round HIV-1 Infectivity Assay
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) in a 96-well plate.
-
Compound and Virus Addition: Prepare serial dilutions of the test compound. Add the inhibitor dilutions and a fixed amount of an envelope-pseudotyped HIV-1 reporter virus (capable of only a single round of infection) to the cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Readout: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the EC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.[23]
Data Presentation
Summarize the quantitative data from the cytotoxicity and antiviral assays in a clear and structured table for easy comparison and calculation of the Selectivity Index (SI).
| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |
| Control Inhibitor (e.g., Lenacapavir) | [Insert literature or experimental value] | [Insert literature or experimental value] | [Calculate from values] |
A higher SI value indicates a more favorable therapeutic window for the compound.
Mechanism of Action Studies
To confirm that this compound targets the HIV-1 capsid, further mechanistic studies are required.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the HIV-1 lifecycle that is inhibited by the compound.[24]
Protocol: Time-of-Addition Assay
-
Infection: Synchronize the infection of target cells with HIV-1.
-
Compound Addition: Add a fixed, inhibitory concentration of the test compound at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Controls: Include known inhibitors that act at different stages of the viral lifecycle (e.g., a reverse transcriptase inhibitor and an integrase inhibitor) as controls.
-
Readout: After a set incubation period (e.g., 48 hours), measure viral replication (e.g., by p24 ELISA or reporter gene activity).[25][26][27][28]
-
Analysis: Plot the percentage of inhibition against the time of addition. The time at which the compound loses its inhibitory effect indicates the latest possible stage at which it acts. For a capsid inhibitor, the inhibitory effect is expected early in the viral lifecycle.
Target Engagement Assays
Direct binding of the compound to the capsid protein can be confirmed using biophysical techniques.
-
Thermal Shift Assay (TSA): This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature of the capsid protein in the presence of the compound suggests direct binding and stabilization.
-
Surface Plasmon Resonance (SPR): SPR can be used to quantify the binding affinity and kinetics of the compound to immobilized capsid protein. This provides valuable information on the strength and stability of the interaction.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential HIV-1 capsid inhibitor. By systematically assessing its cytotoxicity, antiviral potency, and mechanism of action, researchers can generate the critical data needed to validate this compound as a lead candidate for further drug development. The multifaceted nature of the HIV-1 capsid presents a significant opportunity for the discovery of novel antiretroviral agents, and a thorough investigation of promising compounds like this compound is a crucial step in this endeavor.
References
- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Interactions of the HIV-1 Capsid Protein [mdpi.com]
- 5. [PDF] Structure, Function, and Interactions of the HIV-1 Capsid Protein | Semantic Scholar [semanticscholar.org]
- 6. Structure, Function, and Interactions of the HIV-1 Capsid Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 8. Low-molecular-weight anti-HIV-1 agents targeting HIV-1 capsid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases [mdpi.com]
- 16. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 17. HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. journals.asm.org [journals.asm.org]
- 22. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Anti-HIV-1 activity of benzothiadiazine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Relationship between In Vitro Human Immunodeficiency Virus Type 1 Replication Rate and Virus Load in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in Optoelectronic Materials Research
Disclaimer: Extensive literature searches have revealed no specific experimental studies or established applications of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in the field of optoelectronic materials. The following information is based on the available chemical data for the compound and general knowledge of the optoelectronic properties of the broader benzothiazole class of materials. The protocols and potential applications described are hypothetical and would require experimental validation.
Introduction
This compound is a chemical compound featuring a benzothiazole core, a structure known to be present in various functionally active molecules. While its primary documented applications are in medicinal chemistry, the conjugated π-system of the benzothiazole moiety suggests potential for utility in optoelectronic materials. This document aims to provide a theoretical framework for researchers interested in exploring the properties of this compound for applications in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This data is essential for material selection, solvent processing, and device engineering.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₃S₂ | [1] |
| Molecular Weight | 334.4 g/mol | [1] |
| IUPAC Name | N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | [1] |
| CAS Number | 15850-94-9 | [2] |
| Appearance | (Not specified in literature) | |
| Solubility | (Requires experimental determination in common organic solvents like chloroform, toluene, etc.) | |
| Thermal Stability | (Requires experimental determination via TGA/DSC) | |
| Photophysical Properties | (Requires experimental determination, e.g., UV-Vis absorption, photoluminescence spectra) |
Potential Optoelectronic Applications and Rationale
The benzothiazole core is a well-known electron-deficient moiety that has been incorporated into various organic semiconductors. Depending on the molecular design, benzothiazole derivatives can function as electron transporters, hole transporters, or emitters.
-
As a Host Material in Phosphorescent OLEDs (PhOLEDs): The rigid benzothiazole structure could provide a high triplet energy, which is a critical requirement for host materials in PhOLEDs to prevent reverse energy transfer from the phosphorescent guest emitter.
-
As an Electron Transport Layer (ETL) Material: The electron-withdrawing nature of the benzothiazole and sulfonamide groups may lead to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), potentially facilitating electron injection and transport from the cathode in OLEDs or OSCs.
-
As a Component in Organic Solar Cells: Benzothiadiazole (a related structure) is a common building block for low bandgap polymers used in the active layer of OSCs. While this compound is a small molecule, its electronic properties could be suitable for use in the active layer blend or as an interfacial layer.
Hypothetical Experimental Protocols
The following are generalized protocols for the initial characterization of a new material like this compound for optoelectronic applications.
4.1. Material Purification
-
Objective: To achieve high purity (>99.5%), which is crucial for reproducible and high-performance optoelectronic devices.
-
Protocol:
-
Obtain this compound from a commercial supplier or through synthesis.
-
Perform initial purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
If impurities are detected, purify the material using column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
For ultimate purity required for device fabrication, perform temperature gradient sublimation under high vacuum.
-
Confirm purity using NMR, HPLC, and elemental analysis.
-
4.2. Photophysical Characterization
-
Objective: To determine the fundamental optical and electronic properties.
-
Protocol:
-
Prepare dilute solutions of the purified compound in a suitable solvent (e.g., chloroform, THF).
-
Measure the UV-Vis absorption spectrum to determine the absorption maxima and the optical bandgap from the absorption onset.
-
Measure the photoluminescence (PL) spectrum upon excitation at the absorption maximum to determine the emission color and quantum yield.
-
Prepare thin films of the material by spin-coating or thermal evaporation onto quartz substrates.
-
Repeat UV-Vis and PL measurements on the thin films to assess solid-state effects.
-
4.3. Electrochemical Characterization
-
Objective: To determine the HOMO and LUMO energy levels.
-
Protocol:
-
Use cyclic voltammetry (CV).
-
Dissolve the compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Record the cyclic voltammogram and determine the onset potentials for oxidation and reduction.
-
Calculate the HOMO and LUMO energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
4.4. Fabrication and Testing of a Hypothetical OLED Device
-
Objective: To evaluate the performance of the material in a simple OLED architecture.
-
Protocol:
-
Prepare patterned indium tin oxide (ITO) coated glass substrates by cleaning and oxygen plasma treatment.
-
Deposit a hole injection layer (HIL), e.g., PEDOT:PSS, by spin-coating.
-
Deposit a hole transport layer (HTL), e.g., TAPC, by thermal evaporation.
-
Deposit the emissive layer (EML). For this, this compound could be tested as a host material co-evaporated with a suitable phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission).
-
Deposit an electron transport layer (ETL), e.g., TPBi.
-
Deposit an electron injection layer (EIL), e.g., lithium fluoride (LiF).
-
Deposit a metal cathode, e.g., aluminum (Al), by thermal evaporation.
-
Encapsulate the device to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Visualizations
Caption: Hypothetical workflow for evaluating a new material in an OLED.
Conclusion
While this compound has not been reported in the context of optoelectronic materials, its chemical structure contains motifs that are of interest in the field. The protocols and potential applications outlined here are intended to serve as a starting point for researchers who wish to investigate the properties of this and related compounds. Significant experimental work would be required to validate any of the proposed uses and to establish its performance relative to existing materials.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Sulfonamide Synthesis
Welcome to the Technical Support Center for the synthesis of benzothiazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields of pure product.
Overview of Benzothiazole Sulfonamide Synthesis
The synthesis of benzothiazole sulfonamides is a cornerstone in medicinal chemistry, with this scaffold being present in numerous pharmacologically active compounds.[1] The most prevalent synthetic route involves the coupling of a 2-aminobenzothiazole core with a suitable sulfonyl chloride.[2][3] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, difficult purification, and the formation of unwanted side products. This guide will address these issues systematically, providing you with the knowledge to troubleshoot and optimize your synthetic strategy.
The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the 2-aminobenzothiazole precursor, followed by its N-sulfonylation.
Sources
Technical Support Center: Synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis protocol.
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a nucleophilic substitution reaction. The primary amine of 2-amino-6-ethoxybenzothiazole acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This forms the sulfonamide bond. A base is required to neutralize the HCl byproduct generated during the reaction.
Q2: What are the critical starting materials and reagents?
The key reactants are:
-
2-Amino-6-ethoxybenzothiazole: The nucleophilic amine source. The purity of this starting material is crucial for high yield.
-
Benzenesulfonyl Chloride: The electrophilic sulfonylating agent. It is highly reactive and sensitive to moisture.[1]
-
Base: An acid scavenger, typically an organic amine like triethylamine or pyridine, or an inorganic base like sodium carbonate.[2]
Q3: What reaction conditions are typically employed?
The reaction is often performed in an aprotic solvent, such as dichloromethane (DCM) or acetonitrile, at room temperature or with gentle heating.[2][3] Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).[3][4]
Q4: What are the main factors that influence the reaction yield?
Several factors can significantly impact the final yield:
-
Reagent Purity: Impurities in the starting materials can lead to side reactions.
-
Stoichiometry: The molar ratio of reactants and base must be carefully controlled.
-
Moisture Control: Benzenesulfonyl chloride readily hydrolyzes in the presence of water, which reduces the amount of reactant available for the primary reaction.[5]
-
Temperature: While often run at room temperature, some systems may benefit from cooling to control exothermic reactions or heating to drive the reaction to completion.
-
Choice of Base: The strength and steric properties of the base can influence the reaction rate and selectivity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Very Low or No Product Yield
-
Possible Cause A: Poor Quality of Starting Materials
-
Explanation: The 2-amino-6-ethoxybenzothiazole may contain impurities from its synthesis, or the benzenesulfonyl chloride may have degraded due to improper storage.
-
Solution:
-
Verify the purity of 2-amino-6-ethoxybenzothiazole using NMR or melting point analysis. If necessary, purify it by recrystallization.
-
Use a fresh bottle of benzenesulfonyl chloride or distill it under reduced pressure before use. Ensure it is handled under anhydrous conditions.
-
-
-
Possible Cause B: Ineffective Base or Incorrect Stoichiometry
-
Explanation: An insufficient amount of base will not neutralize all the HCl produced, leading to the protonation of the starting amine and halting the reaction. A base that is too weak may not effectively promote the reaction.
-
Solution:
-
-
Possible Cause C: Presence of Water in the Reaction
-
Explanation: Benzenesulfonyl chloride reacts rapidly with water to form benzenesulfonic acid, which will not react with the amine.[5] This side reaction consumes the sulfonylating agent and reduces the yield.
-
Solution:
-
Dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem 2: Significant Formation of Side Products
-
Possible Cause A: Di-sulfonylation of the Amine
-
Explanation: It is possible for a second molecule of benzenesulfonyl chloride to react with the newly formed sulfonamide nitrogen, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Solution:
-
Add the benzenesulfonyl chloride dropwise to the solution of the amine and base at a controlled temperature (e.g., 0 °C to room temperature).
-
Use a strict 1:1 or 1:1.1 molar ratio of amine to sulfonyl chloride.[7]
-
-
-
Possible Cause B: Unreacted Starting Materials in Final Product
-
Explanation: The reaction may not have gone to completion.
-
Solution:
-
Monitor the reaction progress using TLC until the starting amine spot has completely disappeared.[4]
-
If the reaction stalls, gentle heating (e.g., 40-50 °C) may help drive it to completion.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause A: Product is difficult to precipitate or crystallize.
-
Explanation: Sulfonamides can sometimes be difficult to crystallize, remaining as oils after the initial work-up.
-
Solution:
-
After quenching the reaction with water, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2][3]
-
Wash the organic layer with a dilute acid (to remove excess base), then with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, attempt recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.
-
-
-
Possible Cause B: Impurities co-elute with the product during column chromatography.
-
Explanation: Side products may have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.
-
Solution:
-
Optimize the solvent system for your column. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) often provides better separation.
-
If normal-phase chromatography fails, consider reverse-phase chromatography for highly polar compounds.[8]
-
-
Data & Protocols
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions derived from analogous sulfonamide syntheses reported in the literature.[2][6]
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic, good solubility for reactants, easy to remove. |
| Base | Triethylamine (TEA) or Na₂CO₃ | TEA is a soluble organic base. Na₂CO₃ is an inexpensive inorganic alternative.[2] |
| Stoichiometry | 1.0 eq. Amine : 1.1 eq. Sulfonyl Chloride : 1.5 eq. Base | A slight excess of sulfonyl chloride ensures complete consumption of the amine. Excess base neutralizes all HCl.[3][6] |
| Temperature | 0 °C to Room Temperature | Adding sulfonyl chloride at 0 °C controls initial exothermicity. Allowing the reaction to warm to RT drives it to completion. |
| Reaction Time | 4-12 hours | Monitor by TLC to determine the endpoint. |
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis and purification.
-
Preparation:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-ethoxybenzothiazole (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve benzenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
-
Work-up and Isolation:
-
Once the reaction is complete (typically when the starting amine is no longer visible by TLC), quench the reaction by adding distilled water.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound.[2]
-
Visualizations
General Synthesis Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis problems.
References
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111.
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Available at: [Link]
-
Ingle, G. O., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Author Manuscript. Available at: [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Available at: [Link]
-
American Chemical Society. (n.d.). N-Arylation of Sulfonamides on Solid Supports. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). US5436346A - Process for the preparation of benzothiazolyl-2-sulphenamides.
-
Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available at: [Link]
-
ResearchGate. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Available at: [Link]
-
Taylor & Francis Online. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]
-
IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antibacterial Activities of 2-Aminobenzothiazole clubbed Sulphonamide Derivatives. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC. Available at: [Link]
-
ResearchGate. (1999). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonyl-methyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonyl-methyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride | 69986-21-6 [smolecule.com]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide (PubChem CID: 4166237). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Achieving high purity is paramount for obtaining reliable and reproducible results in any downstream application, from biological screening to structural analysis. This document provides in-depth troubleshooting guides and FAQs to address the specific challenges you may encounter during the purification of this molecule.
The structure of this compound, featuring a benzothiazole core and a benzenesulfonamide moiety, presents unique purification challenges.[1] Impurities often arise from the multi-step synthesis required to assemble this scaffold.[2][3] This guide is built on established principles for the purification of sulfonamides and heterocyclic compounds to provide you with robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid guidance for general issues.
Q1: What are the most likely impurities in my crude this compound sample?
A: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the reaction of 2-amino-6-ethoxybenzothiazole with benzenesulfonyl chloride, you should anticipate the following:
-
Unreacted Starting Materials: 2-amino-6-ethoxybenzothiazole and benzenesulfonyl chloride.
-
Hydrolysis Product: Benzenesulfonic acid, formed from the reaction of benzenesulfonyl chloride with trace amounts of water.
-
Synthesis Byproducts: Isomers or related substances from the formation of the 2-aminobenzothiazole core. For example, classical syntheses involving thiocyanation of anilines can sometimes result in substitution at incorrect positions on the aromatic ring.[4]
-
Side-Reaction Products: The sulfonylation reaction can sometimes lead to undesired side products, although this is less common with primary or secondary amines.[2]
Q2: My crude product has "oiled out" and won't solidify. What is the cause and how can I fix it?
A: Oiling out is common when the melting point of the crude mixture is depressed by impurities or when residual high-boiling solvents (like DMF or DMSO) are present.
Causality: The impurities act as a solute, lowering the freezing/melting point of your product. Alternatively, the product may be highly soluble in the residual solvent, preventing crystallization.
Solution:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which your product is expected to be insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are excellent starting points. This process washes away soluble impurities and can induce crystallization.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and precipitate the product by adding a large volume of a poor solvent (e.g., hexanes).
Q3: What is the best general-purpose technique for purifying this compound: recrystallization or column chromatography?
A: Both are powerful techniques, and the best choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities, especially isomers, and is easily scalable. It is often the preferred final step to obtain highly crystalline, pure material.[5][6]
-
Flash Column Chromatography is superior for removing significant quantities of impurities with different polarities, such as unreacted starting materials or baseline impurities seen on a TLC plate.[6]
A common workflow is to perform an initial purification by flash chromatography followed by a final polishing step via recrystallization.
Q4: How can I quickly assess the purity of my fractions or final product?
A: Thin-Layer Chromatography (TLC) is the most rapid method for qualitative analysis.[7] For quantitative and more definitive assessment, High-Performance Liquid Chromatography (HPLC) is the standard.[7][8]
-
Recommended TLC System: Silica gel 60 F254 plates with a mobile phase of 30-50% ethyl acetate in hexanes. Visualize spots under UV light (254 nm).[7]
-
HPLC System: A reverse-phase C18 column is typically used for sulfonamide analysis.[7][9] A gradient method with water and acetonitrile (both often containing 0.1% formic acid) provides excellent resolution.
Section 2: Troubleshooting and Detailed Guides
This section provides structured solutions to more complex purification challenges.
Problem 1: Significant Starting Material Remains in Crude Product
-
Symptom: TLC analysis shows a spot corresponding to 2-amino-6-ethoxybenzothiazole (more polar, lower Rf) and/or benzenesulfonyl chloride (less polar, higher Rf) alongside the product spot.
-
Root Cause Analysis: This indicates an incomplete reaction, improper stoichiometry, or deactivation of reagents. The primary challenge is that the starting amine is significantly more polar than the product, while the sulfonyl chloride is much less polar.
-
Solution: Flash Column Chromatography This is the ideal method for separating components with large polarity differences.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Dry pack the column with silica gel (typically 50-100 times the mass of the crude product). Wet the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes) to first elute non-polar impurities like residual benzenesulfonyl chloride. Gradually increase the polarity (gradient elution to 30-50% ethyl acetate/hexanes) to elute your desired product. The highly polar starting amine will either remain on the baseline or elute much later.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[7] Combine the pure fractions and evaporate the solvent under reduced pressure.
Problem 2: Isomeric Impurity Detected by HPLC
-
Symptom: TLC shows a single, clean spot, but HPLC analysis reveals two or more peaks with very close retention times.
-
Root Cause Analysis: This is often due to the presence of a regioisomer, a common byproduct in the synthesis of substituted heterocycles.[8] Isomers have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: Optimized Recrystallization This technique exploits differences in solubility and crystal lattice energy, which can be more effective than chromatography for separating isomers.
-
Select a Solvent Range: Choose 4-6 solvents with varying polarities (see Table 1 below). Good candidates include ethanol, isopropanol, ethyl acetate, acetone, and toluene.
-
Solubility Test: In separate small test tubes, add ~10-20 mg of your impure product. Add a solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Hot Dissolution: Take the most promising solvents and dissolve a small amount of your product in a minimal volume of the hot (near boiling) solvent.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Observe the formation of crystals. The best solvent will provide a high yield of well-formed crystals while leaving impurities in the supernatant (mother liquor).
-
Scale-Up: Once an optimal solvent or solvent pair (e.g., ethanol/water) is identified, perform the recrystallization on the bulk of the material.
Section 3: Protocols & Data Tables
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexanes | 0.1 | 69 | Good for trituration or as an anti-solvent. |
| Diethyl Ether | 2.8 | 35 | Often too volatile, but useful for washing. |
| Toluene | 2.4 | 111 | Good for less polar compounds; high boiling point. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent. |
| Acetone | 5.1 | 56 | Good solvent, but low boiling point. |
| Isopropanol | 3.9 | 82 | Good alternative to ethanol. |
| Ethanol | 4.3 | 78 | A common choice for sulfonamides and heterocycles.[5][6] |
| Methanol | 5.1 | 65 | Product may be too soluble; often used in solvent pairs. |
| Water | 10.2 | 100 | Used as an anti-solvent with polar organic solvents. |
Table 2: Example HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile/Water (50:50) |
Section 4: Visualization & Workflows
Diagrams
Caption: General purification strategy for this compound.
Caption: Troubleshooting guide for interpreting initial TLC results.
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
ResearchGate. (2024). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of o- carboethoxybenzenesulfonamide - CA1248128A.
Sources
- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Buy N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Benzothiazole Sulfonamide Solubility in Assays
Welcome to the technical support center for researchers working with benzothiazole sulfonamide compounds. This class of molecules holds significant therapeutic promise, targeting a wide range of biological pathways.[1][2][3][4] However, their shared structural features—a hydrophobic benzothiazole core and a polar, ionizable sulfonamide group—frequently lead to solubility challenges in aqueous assay environments. This guide provides in-depth, practical solutions to help you overcome these issues, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my benzothiazole sulfonamide compounds so difficult to dissolve in aqueous assay buffers?
A1: The solubility behavior of benzothiazole sulfonamides is governed by a conflict between their structural components.
-
The Benzothiazole Core: This fused aromatic ring system is inherently rigid, planar, and lipophilic (hydrophobic). It favors dissolving in organic solvents and tends to self-associate or aggregate in water to minimize contact with the polar environment.[5][6] This aggregation can lead to non-specific assay signals or apparent loss of potency.[7]
-
The Sulfonamide Group (-SO₂NH-): This group is polar and weakly acidic. Its solubility is highly dependent on the pH of the solution.[8][9] At pH values above its acidity constant (pKa), the sulfonamide proton dissociates, leaving a negatively charged, more water-soluble anion. Conversely, at pH values below the pKa, it remains in its neutral, less soluble form.[8]
-
Other Substituents: Many benzothiazole sulfonamides also contain basic amine groups (e.g., 2-aminobenzothiazole derivatives).[10] These groups are positively charged and more soluble at pH values below their pKa.
The overall low aqueous solubility arises because the strong hydrophobicity of the core scaffold often dominates the molecule's behavior, especially near physiological pH (7.4), where the weakly acidic sulfonamide may not be fully ionized.
Q2: My compound dissolves perfectly in DMSO, but crashes out immediately when I add it to my aqueous buffer. What's happening and how do I fix it?
A2: This is the most common solubility issue, known as solvent-shift precipitation. DMSO is an excellent organic solvent that can accommodate hydrophobic molecules.[10] However, when a concentrated DMSO stock is diluted into an aqueous buffer (a poor solvent for the compound), the DMSO concentration plummets, and the water can no longer keep the hydrophobic compound dissolved, causing it to precipitate or form aggregates.[11]
Here is a workflow to diagnose and solve this problem:
Caption: A workflow for troubleshooting compound precipitation.
Detailed Troubleshooting Guides & Protocols
Guide 1: Optimizing Co-Solvents
The simplest approach is to increase the solvent power of your final assay buffer by retaining a small, tolerable amount of an organic co-solvent.
-
Causality: Co-solvents like DMSO, ethanol, or propylene glycol are water-miscible organic solvents that reduce the polarity of the bulk solution, making it more hospitable to hydrophobic molecules and preventing precipitation.[12]
-
Trustworthiness: This method is only viable if the final co-solvent concentration is low enough to not affect the biological integrity of your assay (e.g., enzyme activity, cell viability). Most assays can tolerate a final DMSO concentration of 0.1% to 0.5%, but this must be empirically determined.[10][11]
Protocol: Determining Maximum Tolerated Co-Solvent Concentration
-
Prepare a Dose-Response Curve: Create a dilution series of your co-solvent (e.g., DMSO) in your final assay buffer, ranging from 0.01% to 5.0% (v/v).
-
Run Assay Controls: Run your assay's positive and negative controls at each co-solvent concentration.
-
Analyze Performance: Determine the highest co-solvent concentration that does not significantly alter the assay window or enzyme/cell health. This is your maximum tolerated concentration.
-
Adjust Stock Concentration: Prepare your compound stock in 100% DMSO at a concentration that ensures the final DMSO level in the assay remains below this maximum tolerated limit (e.g., for a 0.5% final limit, use a 200x stock).
| Strategy | Pros | Cons | Typical Final Conc. |
| Co-solvents | Simple, widely used. | Can affect assay biology at high concentrations. | < 1% (Assay Dependent)[10] |
| pH Adjustment | Highly effective for ionizable compounds. | Can alter compound charge, protein activity, or cell health. | Assay-compatible pH range. |
| Surfactants | Prevents aggregation at low concentrations. | Can denature proteins or disrupt cell membranes. Micelle formation can sequester compound. | 0.01% - 0.1%[11] |
| Cyclodextrins | Forms a soluble complex, low toxicity. | Can be a competitive binder. May not work for all molecules. | 1-5%[11] |
Guide 2: Leveraging pH for Solubility
-
Causality: The solubility of benzothiazole sulfonamides can be dramatically increased by shifting the buffer pH to ionize the molecule.[8][9]
-
For the acidic sulfonamide group , increasing the pH to be ~1.5-2 units above its pKa will ensure it is deprotonated and negatively charged.
-
For any basic amine groups , decreasing the pH to be ~1.5-2 units below its pKa will ensure it is protonated and positively charged.
-
-
Trustworthiness: This is a powerful technique, but you must verify that the required pH does not compromise your biological target (e.g., enzyme optimal pH) or cell culture conditions.[11] The pH of the buffer should be checked after compound addition to ensure it hasn't shifted.[13]
Protocol: pH-Dependent Solubility Screen
-
Prepare Buffers: Make a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Test Solubility: Add your compound (from a minimal DMSO stock) to each buffer at the desired final concentration.
-
Incubate and Observe: Incubate for 15-30 minutes and visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
Select Optimal pH: Choose the pH that provides the best solubility without negatively impacting your assay performance (checked via controls).
Guide 3: Using Surfactants to Mitigate Aggregation
-
Causality: Surfactants are amphiphilic molecules that can prevent the aggregation of hydrophobic compounds.[14] Below their critical micelle concentration (CMC), they can reduce surface tension. Above the CMC, they form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[14] Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are commonly used as they are less likely to denature proteins than ionic surfactants.[11]
-
Trustworthiness: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes. It is crucial to use the lowest effective concentration and run vehicle controls containing the surfactant.
Protocol: Surfactant-Based Solubilization
-
Select a Surfactant: Start with a biocompatible, non-ionic surfactant like Tween® 20 or Pluronic® F-68.
-
Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v for Tween® 20).[11]
-
Compound Addition: Add your DMSO stock solution directly to the surfactant-containing buffer, ideally while vortexing, to promote rapid dispersion.
-
Validate: Run a vehicle control (buffer + surfactant + DMSO) to ensure the surfactant itself does not produce an assay signal.
Guide 4: Employing Excipients like Cyclodextrins
-
Causality: Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with a poorly soluble drug, where the hydrophobic part of the drug (the benzothiazole core) sits inside the cavity, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[11]
-
Trustworthiness: This is a gentle and effective method. The primary risk is that the CD might interact with assay components or that the compound, when sequestered inside the CD, may have a lower apparent potency. Careful validation is required.
Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to a final concentration of 1-5% (w/v). Ensure it is fully dissolved; gentle warming can help.[11]
-
Prepare Compound Stock: Make a concentrated stock of your compound in 100% DMSO.
-
Form the Complex: While vortexing the CD solution, add a small aliquot of the DMSO stock to achieve the desired final concentration. The CD's hydrophobic core will capture the compound molecules as they are diluted out of the DMSO.
-
Validate: Run a vehicle control containing the same concentration of HP-β-CD and DMSO to confirm there is no interference with the assay.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-6-ethoxybenzothiazole with benzenesulfonyl chloride. This reaction is a classic nucleophilic acyl substitution where the amino group of the benzothiazole derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The benzothiazole ring system is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for various biological activities.[1]
While the primary reaction is straightforward, several side reactions can occur, leading to the formation of impurities and a reduction in the overall yield of the desired product. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my target compound, this compound. What are the potential causes and how can I improve it?
Answer: Low yields in this sulfonamide synthesis are a common issue and can stem from several factors.[2] Here’s a breakdown of the most frequent causes and their solutions:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The nucleophilicity of the 2-amino group on the benzothiazole ring is crucial for the reaction to proceed efficiently. The benzothiazole ring itself is somewhat electron-withdrawing, which can reduce the nucleophilicity of the amino group compared to a simple aniline.
-
Quality of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially hydrolyzed to benzenesulfonic acid, which is unreactive towards the amine.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: A base is typically added to neutralize the HCl generated during the reaction.[3] The choice of base is critical. A weak base like pyridine or triethylamine (TEA) is commonly used. If the base is too weak, the reaction medium will become acidic, protonating the starting amine and rendering it non-nucleophilic. If the base is too strong, it may promote side reactions.
-
Solvent: The solvent should be inert and capable of dissolving both reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products.
-
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Starting Materials | Use freshly distilled or newly purchased 2-amino-6-ethoxybenzothiazole and benzenesulfonyl chloride. | Ensures high purity and reactivity of the starting materials. |
| Base | Use 1.1-1.5 equivalents of a suitable base like pyridine or triethylamine. | Neutralizes the generated HCl, preventing protonation of the amine and driving the reaction forward.[3] |
| Solvent | Ensure the solvent (e.g., DCM, THF) is anhydrous. | Prevents hydrolysis of the benzenesulfonyl chloride.[2] |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Allows for the determination of the optimal reaction time to maximize product formation and minimize side reactions.[4] |
| Temperature | Start the reaction at 0°C and allow it to slowly warm to room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish. | Controls the reaction rate and minimizes the formation of thermal degradation products. |
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My final product shows multiple spots on the TLC plate and several peaks in the HPLC chromatogram. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple impurities is a strong indicator of competing side reactions. Here are the most probable culprits and strategies for their mitigation:
-
Di-sulfonylation (Bis-sulfonylation):
-
Mechanism: If the reaction conditions are too harsh (e.g., excess benzenesulfonyl chloride, high temperature), a second molecule of benzenesulfonyl chloride can react with the nitrogen atom of the newly formed sulfonamide. This is more likely to occur if the sulfonamide nitrogen is deprotonated.
-
Prevention:
-
Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride.
-
Maintain a moderate reaction temperature.
-
Add the benzenesulfonyl chloride solution dropwise to the reaction mixture to avoid localized high concentrations.
-
-
-
Hydrolysis of Benzenesulfonyl Chloride:
-
Mechanism: As mentioned earlier, benzenesulfonyl chloride readily reacts with water to form benzenesulfonic acid.[2] This is a very common impurity if anhydrous conditions are not strictly maintained.
-
Prevention:
-
Use anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction is a common source of impurities.[2]
-
Minimization:
-
Increase the reaction time, monitoring by TLC until the starting amine is consumed.
-
A slight excess of benzenesulfonyl chloride can help drive the reaction to completion.
-
-
-
Ring Opening or Degradation of the Benzothiazole Core:
-
Cause: While less common under standard sulfonylation conditions, the benzothiazole ring can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.
-
Prevention:
-
Maintain a controlled pH by using an appropriate amount of base.
-
Avoid excessive heating.
-
-
Workflow for Minimizing Side Reactions:
Caption: Workflow for minimizing side reactions.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my product. Recrystallization is not effective, and column chromatography is giving poor separation. What are my options?
Answer: Purification challenges often arise from the similar polarities of the desired product and the major impurities.
-
Characterize the Impurities: Before attempting purification, it is highly beneficial to identify the major impurities. This can be done by techniques like LC-MS to get the molecular weights of the components. Knowing what you are trying to remove will guide your purification strategy. For example, unreacted 2-amino-6-ethoxybenzothiazole will be more polar than the product, while di-sulfonated product will be less polar. Benzenesulfonic acid is highly polar and can often be removed with an aqueous wash.
-
Optimizing Purification Techniques:
-
Recrystallization:
-
Solvent Screening: Experiment with a variety of solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures of these with hexanes or water.
-
Seeding: If you have a small amount of pure product, using a seed crystal can facilitate crystallization.
-
-
Column Chromatography:
-
Solvent System Optimization: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Run a gradient elution, starting with a low polarity mixture and gradually increasing the polarity. This will help to separate compounds with close Rf values on the TLC plate.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel for the scale of your reaction.
-
-
Aqueous Work-up:
-
Acid/Base Washes: An aqueous work-up can be very effective for removing certain impurities.
-
A wash with a dilute acid (e.g., 1M HCl) will protonate and remove any unreacted 2-amino-6-ethoxybenzothiazole into the aqueous layer.
-
A wash with a dilute base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove the benzenesulfonic acid impurity.
-
-
-
Experimental Protocol: Optimized Aqueous Work-up
-
After the reaction is complete (as determined by TLC), dilute the reaction mixture with dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer)
-
Saturated NaHCO₃ solution (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which should be significantly purer.
Mechanistic Insights
A clear understanding of the reaction mechanism and potential side reactions is paramount for effective troubleshooting.
Primary Reaction Mechanism:
Caption: Primary reaction mechanism for sulfonamide formation.
Common Side Reaction Pathways:
Caption: Common side reaction pathways.
References
-
Tsublova, E.G., et al. (2016). Synthesis of New 2-Amino-6-Ethoxybenzothiazoles and Their Influence on Physical Work Capacity. Pharmaceutical Chemistry Journal, 49(10), 672-676. Available at: [Link]
-
IOSR Journal (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Pharmaffiliates. Sulfonamide-impurities. Available at: [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available at: [Link]
-
Scholars Research Library (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(11), 4819-4823. Available at: [Link]
-
National Institutes of Health (NIH). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Available at: [Link]
- Google Patents. US5374737A - Process for the preparation of 2-aminobenzothiazoles.
-
PubMed Central (PMC). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available at: [Link]
-
National Institutes of Health (NIH). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
-
PubMed Central (PMC). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
-
Wikipedia. Sulfonamide. Available at: [Link]
-
ResearchGate. Controlled experiments towards the reaction of 2-amino benzothiazole 6, cyclic 1,3-diketones 3(a–b) and aromatic aldehyde 2(a–e). Available at: [Link]
-
PubMed Central (PMC). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]
-
ChemUniverse. This compound. Available at: [Link]
-
ResearchGate. (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Available at: [Link]
-
ACS Omega. Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. Available at: [Link]
-
DergiPark. Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. Available at: [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]
-
Organic Chemistry Portal. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Available at: [Link]
-
ResearchGate. Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Available at: [Link]
-
ResearchGate. Unusual Synthesis and Cytotoxicity of N-[2-(Benzothiazol-2-Sulfonyl)-1-Ethoxyethoxy]- 5-(Benzothiazol-2-Ylsulfanyl)Pentanamidine. Available at: [Link]
-
ResearchGate. (PDF) Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Available at: [Link]
Sources
how to increase the stability of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide in solution
Document ID: TSS-2025-001-C15H14N2O3S2
Last Updated: December 16, 2025
Welcome to the technical support center for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of this compound in solution. As your partner in research, we are committed to helping you achieve accurate and reproducible results.
Introduction: Understanding the Molecule
This compound is a molecule that incorporates both a benzothiazole ring system and a sulfonamide linkage.[1][2] This unique structure, while conferring desirable biological activity, also presents specific stability challenges in solution. The primary points of potential degradation are the sulfonamide bond, which is susceptible to hydrolysis, and the benzothiazole ring, which can be sensitive to pH and light. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Part 1: Troubleshooting Guide - Diagnosing and Solving Instability
This section is designed to help you identify the root cause of instability in your experiments and provide direct solutions.
Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
Symptoms:
-
Decreased analytical signal (e.g., HPLC peak area) over a short period.
-
Inconsistent results in bioassays.
-
Appearance of new, unidentified peaks in chromatograms.
Potential Cause: Hydrolysis of the Sulfonamide Bond
The S-N bond in the sulfonamide group is a primary site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions.[3][4][5] The degradation products are typically the corresponding sulfonic acid and the aminobenzothiazole derivative.[6]
Solutions & Mitigation Strategies:
-
Strict pH Control:
-
Rationale: The rate of hydrolysis for sulfonamides is highly pH-dependent.[3][7] Extreme pH values (either acidic or basic) will accelerate degradation.
-
Protocol:
-
Determine the optimal pH for stability by conducting a forced degradation study across a pH range (e.g., pH 3 to 9).
-
Prepare your solutions using a buffer system that maintains the pH within the optimal stability range. Phosphate, citrate, or TRIS buffers are common starting points, but compatibility with your assay should be confirmed.
-
Always measure and adjust the final pH of your solution after all components have been added.
-
-
-
Temperature Management:
-
Rationale: Like most chemical reactions, hydrolysis is accelerated at higher temperatures.
-
Protocol:
-
Prepare stock solutions in a cold environment (e.g., on ice).
-
Store stock solutions and working solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.
-
For experiments conducted at physiological temperatures (e.g., 37°C), minimize the incubation time as much as possible without compromising the experimental endpoint.
-
-
Issue 2: Variability Between Experiments, Especially When Exposed to Light
Symptoms:
-
Inconsistent results from day to day.
-
Discoloration of the solution (e.g., yellowing).
-
Poor reproducibility in plate-based assays conducted under ambient light.
Potential Cause: Photodegradation
Compounds containing aromatic rings and heteroatoms, such as benzothiazoles and sulfonamides, are often susceptible to degradation upon exposure to light, particularly in the UV spectrum.[8] This can lead to the formation of reactive radical species and subsequent degradation of the parent compound.[8]
Solutions & Mitigation Strategies:
-
Light Protection:
-
Rationale: Preventing exposure to light, especially UV wavelengths, is the most direct way to inhibit photodegradation.
-
Protocol:
-
Use amber glass vials or tubes for the preparation and storage of your solutions.
-
If clear vessels are necessary (e.g., for cell culture plates), wrap them in aluminum foil.
-
Minimize the exposure of your solutions to ambient light during experimental setup. Work in a dimly lit area or use a light-blocking shield.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: For long-term storage, it is advisable to store the compound as a dry powder at -20°C. For preparing stock solutions, a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF is recommended. These solvents will minimize the risk of hydrolysis. Prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where it is more prone to degradation.
Q2: I see a precipitate forming in my buffered solution over time. What is happening?
A2: This could be due to two primary reasons:
-
Poor Solubility: The compound may have limited solubility in your chosen aqueous buffer. This is especially common when diluting a concentrated stock solution from an organic solvent. Ensure the final concentration in your assay is below the solubility limit. You may need to perform a solubility test in your specific buffer system.
-
Degradation Product Precipitation: One of the degradation products may be less soluble than the parent compound, causing it to precipitate out of solution. Analyzing the precipitate after isolation could help confirm this.
To mitigate this, you can try including a small percentage of a co-solvent like DMSO or ethanol in your final solution (ensure it is compatible with your experimental system) or using excipients that can enhance solubility.[9][10][11]
Q3: Can I use excipients to improve the stability of my solution?
A3: Yes, excipients can be very effective.[12]
-
Antioxidants: If oxidative degradation is suspected (often in conjunction with photodegradation), adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.
-
Chelating Agents: Metal ions can catalyze degradation pathways.[13] Including a chelating agent like EDTA can sequester these ions and improve stability.
-
Buffering Agents: As discussed, these are crucial for maintaining the optimal pH to prevent hydrolysis.[7]
Always perform a compatibility study to ensure the chosen excipient does not interfere with your assay.
Q4: How can I monitor the stability of this compound in my solutions?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
Method Development: Develop an HPLC method that can separate the parent compound from its potential degradation products. A forced degradation study (exposing the compound to acid, base, heat, light, and oxidizing agents) can help generate these degradation products for method development.
-
Monitoring: At various time points, analyze a sample of your solution using the developed HPLC method. Stability is assessed by the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Basic Forced Degradation Study
This protocol is designed to identify the primary degradation pathways for your compound in a specific solution.
-
Preparation: Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Stress Conditions: Aliquot the solution into separate, clearly labeled tubes for each stress condition:
-
Acidic: Add 0.1 M HCl to adjust the pH to ~2.
-
Basic: Add 0.1 M NaOH to adjust the pH to ~12.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to a UV lamp (e.g., 254 nm).
-
Control: Keep at the intended experimental conditions (e.g., 37°C, protected from light).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples using a developed HPLC method to quantify the remaining parent compound.
Data Summary: Expected Stability Profile
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of the sulfonamide bond.[3] |
| Neutral (pH 6-8) | Moderate to High | Baseline hydrolysis; potential for photodegradation. |
| Basic (pH > 9) | Low | Base-catalyzed hydrolysis of the sulfonamide bond.[3][5] |
| Oxidative | Low to Moderate | Oxidation of the sulfur atoms or the benzothiazole ring. |
| Thermal | Low to Moderate | Acceleration of all degradation pathways, especially hydrolysis. |
| Photolytic | Low | Photodegradation of the aromatic and heterocyclic rings.[8] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting instability issues.
References
- 1. This compound | C15H14N2O3S2 | CID 4166237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-2509512) | 15850-94-9; 870837-48-2 [evitachem.com]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. colorcon.com [colorcon.com]
- 11. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Bacterial Resistance with Benzothiazole Sulfonamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole sulfonamide derivatives to combat bacterial resistance. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that may arise during your experimental workflows. Our goal is to empower you with the knowledge to anticipate challenges, make informed decisions, and achieve robust and reproducible results.
Introduction: The Promise of Benzothiazole Sulfonamides in an Era of Antimicrobial Resistance
Antimicrobial resistance (AMR) is a global health crisis, threatening the efficacy of modern medicine.[1] The development of novel antibacterial agents with unique mechanisms of action is paramount.[2][3] Benzothiazole sulfonamides have emerged as a promising class of compounds, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][3]
These derivatives often exhibit their antibacterial effects by targeting essential bacterial enzymes that are distinct from those targeted by conventional antibiotics.[2][4] Documented mechanisms include the inhibition of DNA gyrase, dihydropteroate synthase, and carbonic anhydrases, crucial for bacterial DNA replication, folate synthesis, and metabolism, respectively.[2][3] This multi-targeting potential makes them attractive candidates for overcoming existing resistance mechanisms.
This guide will provide practical, field-proven insights to help you navigate the complexities of working with these compounds, from initial synthesis to advanced mechanistic studies.
Troubleshooting Guide
This section is organized to follow a typical research workflow, addressing potential issues at each stage of your investigation.
Part 1: Synthesis and Characterization
The successful synthesis and purification of your benzothiazole sulfonamide derivatives are the foundation of your research. Below are common challenges and their solutions.
Q1: Why is the yield of my benzothiazole sulfonamide derivative consistently low?
Low yields in the synthesis of these compounds can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials:
-
2-Aminothiophenol: This reagent is susceptible to oxidation. Using a freshly opened bottle or purifying it before use is highly recommended.
-
Sulfonyl Chlorides: These are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly. If the reaction is sluggish at room temperature, a gradual increase may be beneficial. However, excessive heat can lead to the formation of side products.
-
Solvent: Common solvents include ethanol and dimethyl sulfoxide (DMSO). Some modern, "green" approaches utilize solvent-free conditions or microwave-assisted synthesis, which can improve yields and reduce reaction times.[1]
-
Base: When using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Inefficient Cyclization: The formation of the benzothiazole ring may be incomplete. The choice of catalyst and ensuring sufficient reaction time are critical for efficient cyclization.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Refining Protocols for Carbonic Anhydrase Inhibition Assays
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development, troubleshooting, and data interpretation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to refine your experiments for robust and reproducible results.
Section 1: Foundational Principles & Assay Selection
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[1] Their role in numerous physiological and pathological processes makes them attractive therapeutic targets.[1] Accurate assessment of inhibitor potency is therefore critical.
Q1: What are the primary methods for measuring Carbonic Anhydrase inhibition, and how do I choose the right one?
There are two main classes of assays for measuring CA activity and inhibition: the esterase activity assay and the CO₂ hydration (hydratase) assay .
-
Esterase Activity Assay: This is a colorimetric, high-throughput-friendly method that utilizes a surrogate substrate, typically p-nitrophenyl acetate (p-NPA).[2][3] CA catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at ~400-405 nm.[4]
-
CO₂ Hydration Assay: This assay measures the enzyme's physiological activity: the hydration of CO₂. The two most common methods are the stopped-flow spectrophotometric assay and the pH-stat titration assay.
-
Stopped-Flow Method: This is considered the "gold standard" for determining the kinetic parameters of CA inhibition.[6] It involves the rapid mixing of a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator. The subsequent change in pH, monitored by the indicator's absorbance, reflects the enzyme's activity.[6][7]
-
pH-Stat Titration: In this method, the pH of a reaction vessel is maintained at a constant level by the controlled addition of an acid or base to neutralize the protons produced or consumed during the enzymatic reaction.[8] The rate of titrant addition is proportional to the enzyme activity.
-
Recommendation: For initial screening of a large number of compounds, the esterase activity assay is a practical choice. However, it is crucial to confirm the activity of promising inhibitors using a CO₂ hydration assay, as the correlation between the two can be poor for some compounds.[9] The stopped-flow method is the preferred approach for detailed kinetic characterization and determination of inhibition constants (Kᵢ).[6]
Section 2: Troubleshooting the Esterase Activity Assay
The p-NPA based esterase assay is widely used, but not without its pitfalls. This section addresses common issues encountered during this assay.
Q2: I am observing a high background signal in my "no-enzyme" control wells. What could be the cause?
A high background signal can be attributed to the spontaneous hydrolysis of p-NPA in the assay buffer. This can be exacerbated by:
-
High pH: The rate of p-NPA hydrolysis increases with pH. While CA activity is often optimal at slightly alkaline pH, a very high pH can lead to a background signal that overwhelms the enzymatic signal.
-
Buffer Components: Certain buffer components can catalyze the hydrolysis of p-NPA.
-
Contaminated Reagents: Contamination of buffer or substrate solutions with esterases can also lead to a high background.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer pH is within the optimal range for your specific CA isoform and does not cause excessive substrate hydrolysis.
-
Run a Buffer Screen: Test different buffer systems (e.g., Tris, HEPES, phosphate) to identify one with minimal background hydrolysis at the desired pH.
-
Prepare Fresh Substrate: The p-NPA solution should be prepared fresh daily in an anhydrous solvent like acetonitrile or DMSO to minimize degradation.[2]
-
Subtract Background: Always include a "no-enzyme" control and subtract its rate from all other measurements.[1]
Q3: My known inhibitor is showing lower than expected potency. What should I investigate?
Several factors can lead to an apparent decrease in inhibitor potency:
-
High Substrate Concentration: In competitive inhibition, a high substrate concentration will require a higher inhibitor concentration to achieve 50% inhibition (IC₅₀). Ensure your p-NPA concentration is at or below the Michaelis-Menten constant (Kₘ) for the enzyme.
-
High Enzyme Concentration: If the enzyme concentration is comparable to or higher than the inhibitor's Kᵢ, it can lead to an overestimation of the IC₅₀. This is known as the "tight-binding" inhibitor effect.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can inhibit CA activity.[2] It is crucial to maintain a consistent and low final DMSO concentration (ideally ≤1%) across all wells, including controls.[1]
-
Inhibitor Solubility: The inhibitor may be precipitating in the aqueous assay buffer, reducing its effective concentration. (See Section 4 for more on solubility).
-
Enzyme Stability: Ensure your enzyme is active. Run a positive control with a standard inhibitor like acetazolamide to verify assay performance.[1] Repeated freeze-thaw cycles of the enzyme stock should be avoided.[2][3]
Q4: My results are not reproducible. What are the likely sources of variability?
Lack of reproducibility often stems from minor inconsistencies in the assay protocol. Key areas to focus on include:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for the enzyme, substrate, and inhibitor solutions.
-
Incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor to allow for binding equilibrium to be reached.[2]
-
Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent.
-
Plate Effects: Be aware of potential "edge effects" in microplates. It is good practice to avoid using the outer wells or to fill them with buffer.
Section 3: Navigating the CO₂ Hydration Assay (Stopped-Flow)
The stopped-flow assay provides the most physiologically relevant data but requires specialized equipment and careful execution.
Q5: I'm setting up a stopped-flow experiment for the first time. What are the critical parameters to consider?
A successful stopped-flow experiment hinges on several key factors:
-
Buffer and pH Indicator Selection: The buffer should have a low buffering capacity in the pH range of the assay to ensure a measurable pH change. A common choice is a HEPES buffer.[6] The pH indicator must have a pKa close to the assay's starting pH and a significant spectral change upon protonation/deprotonation. Phenol red is a frequently used indicator.[6][7]
-
CO₂ Solution Preparation: A saturated CO₂ solution is prepared by bubbling CO₂ gas through chilled, deionized water. It is essential to maintain this solution on ice to ensure consistent CO₂ concentration.[9]
-
Instrument Dead Time: This is the time between mixing and the first data point acquisition. The reaction must be slow enough relative to the dead time to capture the initial velocity accurately.
-
Uncatalyzed Rate: It is crucial to measure the rate of the uncatalyzed CO₂ hydration reaction (without enzyme) and subtract this from the enzyme-catalyzed rates.[6]
Q6: My stopped-flow data is noisy, or the signal change is too small. How can I improve my data quality?
-
Increase Enzyme Concentration: A higher enzyme concentration will result in a faster rate and a larger signal change.
-
Optimize pH Indicator Concentration: The indicator concentration should be high enough to provide a good signal-to-noise ratio but not so high that it contributes significantly to the buffering capacity of the solution.
-
Check for Bubbles: Air bubbles in the syringes or flow cell can cause significant light scattering and noise. Degas your solutions and ensure proper flushing of the instrument.
-
Ensure Rapid Mixing: Inefficient mixing can lead to artifacts in the initial phase of the reaction. Verify the mixing efficiency of your instrument.
Section 4: The Critical Role of Compound Solubility
An often-overlooked aspect of in vitro assays is the solubility of the test compounds. Poor aqueous solubility can lead to significant artifacts and misleading data.
Q7: My compound precipitates when I dilute it from a DMSO stock into the aqueous assay buffer. How can I address this?
This is a common problem for hydrophobic compounds.[10] Here are several strategies to mitigate this issue:
-
Reduce Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration can sometimes improve solubility by reducing the "solvophobic" effect.
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. Adding the DMSO stock to the buffer with gentle vortexing can also help.
-
Use Co-solvents or Excipients: In some cases, the addition of a small percentage of a co-solvent (e.g., ethanol, polyethylene glycol) or a solubilizing agent like cyclodextrin to the assay buffer can improve compound solubility. However, you must first verify that these additives do not affect enzyme activity.
-
Determine Thermodynamic Solubility: Perform a shake-flask solubility assay to determine the maximum equilibrium solubility of your compound in the assay buffer.[10][11] This will inform the maximum concentration you can reliably test.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Add an excess amount of the solid compound to a vial containing the assay buffer.[11]
-
Agitate the vial at a constant temperature for 24-48 hours to reach equilibrium.[10]
-
Centrifuge the sample to pellet the undissolved solid.[10]
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.[10]
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC, LC-MS).[10][11]
Section 5: Data Interpretation: From Raw Data to Meaningful Insights
Accurate data analysis is as crucial as a well-executed experiment.
Q8: What is the difference between IC₅₀ and Kᵢ, and when should I use each?
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[12] It is a measure of the functional strength of an inhibitor in a particular experiment.
-
Kᵢ (Inhibition constant): This is the dissociation constant for the binding of an inhibitor to an enzyme. It represents the intrinsic binding affinity and is an absolute value that should not change with assay conditions.
Key Distinction: IC₅₀ values are dependent on experimental conditions, particularly the substrate concentration.[12] Therefore, IC₅₀ values from different experiments or labs cannot be directly compared unless the conditions are identical. Kᵢ is the preferred value for comparing the potencies of different inhibitors.
Q9: How do I calculate Kᵢ from my IC₅₀ value?
The Cheng-Prusoff equation is used to calculate Kᵢ from IC₅₀.[13] The specific form of the equation depends on the mechanism of inhibition:
| Inhibition Mechanism | Cheng-Prusoff Equation |
| Competitive | Kᵢ = IC₅₀ / (1 + [S]/Kₘ) |
| Non-competitive | Kᵢ = IC₅₀ |
| Uncompetitive | Kᵢ = IC₅₀ / (1 + Kₘ/[S]) |
Where:
-
[S] is the substrate concentration.
-
Kₘ is the Michaelis-Menten constant of the substrate.
It is essential to first determine the mechanism of inhibition (e.g., through Lineweaver-Burk plots) to apply the correct equation.
Section 6: Advanced Considerations
Q10: Could post-translational modifications (PTMs) of the enzyme affect my results?
Yes, PTMs such as phosphorylation can significantly impact the catalytic activity and inhibitor binding affinity of carbonic anhydrases.[14][15] For example, studies have shown that mimicking phosphorylation at certain sites can either increase or decrease the catalytic efficiency of CA isoforms and dramatically alter the binding affinity of known inhibitors.[14][15] If you are working with recombinant enzymes expressed in different systems or with enzymes from cell lysates, be aware that variations in PTMs could contribute to differences in experimental outcomes.[16]
Q11: My inhibitor appears to be a "promiscuous inhibitor." What does this mean and how can I test for it?
Promiscuous inhibitors often act by forming aggregates that sequester and denature the enzyme, rather than binding to the active site in a specific manner.[17] This can lead to non-specific inhibition that is not a desirable characteristic for a drug candidate.
Signs of aggregation-based inhibition include:
-
Steep dose-response curves.
-
Sensitivity to enzyme concentration.
-
Time-dependent inhibition.
A simple test for aggregation: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitor's potency is significantly reduced in the presence of the detergent, it is likely acting through an aggregation-based mechanism.
Visualizing Experimental Workflows
Esterase Inhibition Assay Workflow
Caption: Workflow for a typical p-NPA based esterase inhibition assay.
Troubleshooting Logic for Poor Inhibitor Potency
Caption: A decision tree for troubleshooting unexpectedly low inhibitor potency.
References
-
Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases. (2023). International Journal of Molecular Sciences. [Link]
-
Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases. (2023). National Center for Biotechnology Information. [Link]
-
Importance of Post-Translational Modifications for Functionality of a Chloroplast-Localized Carbonic Anhydrase (CAH1) in Arabidopsis thaliana. (2011). PLOS ONE. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). MDPI. [Link]
-
Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions. (2020). Taylor & Francis Online. [Link]
-
Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions. (2020). National Center for Biotechnology Information. [Link]
-
IC50-to-Ki converter. (2024). BotDB. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (1984). PubMed. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Center for Biotechnology Information. [Link]
-
Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. (1998). PubMed. [Link]
-
IC50 Determination. (2024). edX. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Center for Biotechnology Information. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020). bioRxiv. [Link]
-
Kinetic Solubility Assays Protocol. (2024). AxisPharm. [Link]
-
pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. (2022). MDPI. [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1971). ResearchGate. [Link]
-
Enzyme Aggregation and Fragmentation Induced by Catalysis Relevant Species. (2021). The Royal Society of Chemistry. [Link]
-
Stop Flow Kinetics. (2024). University of Ottawa. [Link]
-
Inhibition of human carbonic anhydrase 2 by stopped-flow CO2 hydration assay (CHEMBL991856). (2024). ChEMBL. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (2019). Assay Genie. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]
-
The Effect of Nucleating Agents on Enzyme-Induced Carbonate Precipitation and Corresponding Microscopic Mechanisms. (2022). MDPI. [Link]
-
Theory of pH-stat titration. (2003). PubMed. [Link]
-
Acid-Base Indicators. (2022). Carolina Biological Supply Company. [Link]
-
pH-stat techniques in titrimetric analysis. (2002). ResearchGate. [Link]
-
How to determine the pre-steady state kinetics using Stopped flow?. (2017). ResearchGate. [Link]
-
Protein Stability Effects in Aggregate-Based Enzyme Inhibition. (2020). National Center for Biotechnology Information. [Link]
-
Assay Interference by Aggregation. (2017). PubMed. [Link]
-
Guidelines for Acquiring and Analyzing Stopped-Flow Data. (2024). University of Massachusetts Chan Medical School. [Link]
-
Assay of carbonic anhydrase by titration at constant pH. (1966). National Center for Biotechnology Information. [Link]
-
13 questions with answers in STOPPED FLOW | Science topic. (2023). ResearchGate. [Link]
-
What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. (2025). Bio-Logic. [Link]
-
pH-static techniques in volumetric analysis II. Experimental study of pH-static acid-base titrations. (2002). ResearchGate. [Link]
-
(PDF) Theory of pH-stat titration. (2003). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay of carbonic anhydrase by titration at constant pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 14. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases [mdpi.com]
- 15. Effects of Phosphorylation on the Activity, Inhibition and Stability of Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing off-target effects of benzothiazole-based inhibitors
A Senior Application Scientist's Guide to Addressing Off-Target Effects
Welcome to the technical support center for researchers utilizing benzothiazole-based inhibitors. The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and its role in developing potent inhibitors against a wide range of biological targets, especially protein kinases.[1][2][3][4] However, this same structural adaptability can lead to challenges in selectivity, resulting in off-target interactions that can confound experimental results and lead to misinterpretation of data.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. As Senior Application Scientists, we don't just provide protocols; we explain the reasoning behind them to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide: Unexpected Phenotypes & Cytotoxicity
This section addresses the most common and critical issues that arise during experiments: when your inhibitor does something unexpected. The following question-and-answer format is designed to walk you through a logical process of identification and validation.
Q1: My inhibitor is highly potent in my cell-based assay, but the effect occurs at a concentration significantly lower than its published biochemical IC50 for the primary target. Could this be an off-target effect?
This is a frequent observation and a critical one to investigate. A discrepancy between biochemical potency (IC50) and cellular effective concentration (EC50) can point to several phenomena, including high cell permeability, compound accumulation, or, very commonly, a potent off-target effect.[5][6] The observed phenotype may be driven by inhibition of a secondary, more sensitive target.
Causality Check: On-Target vs. Off-Target Phenotype
The fundamental goal is to determine if the observed biological response is a direct result of inhibiting the intended target. The following workflow provides a systematic approach to this problem.
Troubleshooting Steps in Detail:
-
Confirm On-Target Engagement: A biochemical assay measures inhibition in a clean, isolated system. In a cell, the inhibitor must cross the membrane and find its target in a complex environment. A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify that your benzothiazole inhibitor is physically binding to its intended target at the effective concentrations in your model.[7]
-
Use a Structurally Unrelated Inhibitor: This is a crucial control. If a second, well-characterized inhibitor for your target, with a completely different chemical scaffold, fails to produce the same phenotype, it strongly implicates an off-target effect specific to your benzothiazole compound's structure.[7]
-
Perform a Rescue Experiment: This is the definitive experiment. By introducing a version of your target protein that has been mutated to prevent inhibitor binding, you can test for on-target activity. If the phenotype is reversed in cells expressing the resistant mutant, you can be confident the effect is on-target. If the phenotype persists, it is unequivocally off-target.[7]
Q2: I'm observing significant cytotoxicity with my inhibitor at concentrations needed for target inhibition. How can I determine if this is an on-target or off-target effect?
This is a critical issue, especially in drug development, as off-target toxicity can terminate a promising research program. Benzothiazole derivatives have been reported to induce cytotoxicity through various mechanisms, and it's essential to distinguish this from the intended pharmacological effect.[8][9][10][11]
Troubleshooting Steps in Detail:
-
Generate Parallel Dose-Response Curves: The most direct way to start is to assess target inhibition and cytotoxicity in parallel across a wide range of concentrations. A significant separation between these curves is highly informative.
-
On-Target Effect: The dose-response curve for target inhibition (e.g., reduction of a phosphorylated substrate) should overlap with or be to the left of the cytotoxicity curve.
-
Off-Target Toxicity: If you observe widespread cell death at concentrations where the primary target is only minimally inhibited, the toxicity is very likely off-target.[7]
-
-
Utilize a Target Knockout/Knockdown Model: Genetic validation is the most rigorous method to resolve this question. Use CRISPR/Cas9 to create a cell line that does not express the intended target.
-
Rationale: If these target-knockout cells are still sensitive to the cytotoxic effects of your benzothiazole inhibitor, the toxicity is definitively off-target, as the intended target is not present to mediate the effect.[7]
-
-
Characterize the Mechanism of Cell Death: Assays such as Annexin V/PI staining can reveal whether the inhibitor is inducing apoptosis or necrosis.[9][12] This information can be cross-referenced with the known biological function of your primary target. If your target is not a known regulator of apoptosis, but you observe strong apoptotic induction, this points towards an off-target mechanism.
Featured Protocol: Parallel Dose-Response for Target Inhibition and Viability
This protocol provides a framework for quantitatively assessing the relationship between on-target activity and cytotoxicity.
-
Cell Plating: Seed your cells of interest in two identical 96-well plates (one for Western Blot lysis, one for viability assay) at a density that ensures they remain in the exponential growth phase for the duration of the experiment.
-
Compound Treatment: Prepare a 2x serial dilution of your benzothiazole inhibitor in culture medium. Typically, a 10-point curve is sufficient, spanning from well above the expected cytotoxic concentration to below the target IC50. Add the diluted inhibitor to the cells and incubate for the desired time point (e.g., 24, 48, or 72 hours).
-
Viability Assay (Plate 1): At the end of the incubation, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo). Read the plate according to the manufacturer's instructions.
-
Cell Lysis & Western Blot (Plate 2):
-
Simultaneously, wash the second plate with cold PBS and lyse the cells directly in each well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western Blotting using an antibody against a validated downstream phosphorylated substrate of your target kinase and a total protein antibody for that substrate as a loading control.
-
-
Data Analysis:
-
For the viability data, normalize the results to the vehicle control (DMSO) and plot the percentage of viability against the log of the inhibitor concentration. Calculate the CC50 (cytotoxic concentration 50%).
-
For the Western Blot data, quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each lane. Then, normalize these ratios to the vehicle control. Plot the percentage of target inhibition against the log of the inhibitor concentration to determine the cellular IC50.
-
Interpretation: Compare the cellular IC50 for target inhibition with the CC50. A CC50/IC50 ratio of >10 is generally desired, while a ratio of <3 suggests a high likelihood of off-target toxicity.
-
Section 2: FAQs - Interpreting Selectivity Data & Proactive Strategies
This section provides answers to frequently asked questions about planning experiments and interpreting complex datasets.
Q3: My inhibitor hits several off-targets in a commercial kinome scan. How do I prioritize which ones are problematic?
Kinase profiling is an essential tool, but interpreting the data requires careful consideration beyond just the raw inhibition values.[5][13]
Key Interpretation Steps:
-
Calculate the Selectivity Window: Don't focus on the absolute IC50 of the off-target hit. The crucial metric is the ratio of the off-target IC50 to the on-target IC50. A larger ratio (e.g., >100-fold) indicates a better selectivity window.
-
Consider Assay ATP Concentration: Most kinase assays are ATP-competitive. The IC50 value is dependent on the ATP concentration used in the assay; a lower ATP concentration will result in a more potent IC50.[5] Ensure you are comparing data from assays with similar ATP levels, or be aware of this potential confounder.
-
Assess Biological Relevance:
-
Expression: Is the off-target kinase expressed in your cellular model? Check resources like the Human Protein Atlas or perform qPCR/Western blotting. An off-target can't cause a phenotype in a cell that doesn't express it.
-
Pathway Analysis: Does inhibition of the off-target kinase plausibly explain your observed phenotype?[14] This is where understanding the underlying biology of your system is critical.
-
Example Kinase Selectivity Data:
| Kinase Target | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Window (Off-Target/On-Target) | Biological Relevance Notes |
| Target Kinase A | 15 | - | - | Primary target of interest. |
| Kinase B | - | 350 | 23-fold | Expressed in cell model; known to regulate apoptosis. Could explain observed toxicity. |
| Kinase C | - | 2,500 | 167-fold | High selectivity window. Unlikely to be a major contributor at effective doses. |
| Kinase D | - | >10,000 | >667-fold | Considered highly selective against this kinase. |
| VEGFR-2 | - | 95 | 6.3-fold | Low selectivity window. Known target for some benzothiazoles.[15] If cells are angiogenesis-dependent, this could be a major confounder. |
Q4: What are the common off-target families for benzothiazole inhibitors, and how can they complicate my pathway analysis?
The benzothiazole scaffold is a versatile kinase hinge-binder, meaning it can interact with the ATP-binding pocket of many kinases.[16] While this leads to broad therapeutic potential, it also means certain kinase families are common off-targets. These include, but are not limited to:
Off-target inhibition of these kinases can lead to significant pathway crosstalk, complicating data interpretation.
As shown in Figure 2, an inhibitor may block its intended pathway, but simultaneous inhibition of an off-target kinase can activate or inhibit parallel pathways, leading to a complex or misleading final phenotype.
Q5: How can I proactively design my experiments to control for potential off-target effects?
Excellent experimental design is the best defense against data misinterpretation. A proactive, multi-pronged approach is always recommended.
Best Practices Summary:
-
Profile Early and Broadly: Don't wait for ambiguous results. A comprehensive kinase selectivity profile is a critical upfront investment that provides a roadmap of your compound's potential liabilities.[13]
-
Use the Right Concentration: Always anchor your experimental concentrations to a cellular target engagement or functional inhibition assay, not just the biochemical IC50. Avoid using concentrations that are orders of magnitude above the cellular IC50.
-
Use an Inactive Control: If possible, synthesize or obtain a close structural analog of your benzothiazole inhibitor that is inactive against the primary target. If this inactive compound fails to produce the phenotype, it further strengthens the case for on-target activity.
By employing these rigorous troubleshooting and validation strategies, researchers can navigate the complexities of benzothiazole-based inhibitors and generate high-confidence data that stands up to scrutiny.
References
- Assessing the Selectivity of 4-Benzothiazolol-Derived Inhibitors: A Comparative Guide. (n.d.). BenchChem.
- Assessing Target Selectivity of Benzothiazole-Based Kinase Inhibitors: A Comparative Guide. (n.d.). BenchChem.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances.
- Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
-
Benzothiazole derivatives in the design of antitumor agents. (2022). Archiv der Pharmazie. Retrieved December 12, 2025, from [Link]
- Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors. (n.d.). BenchChem.
- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. (n.d.). BenchChem.
- Kolch, W., Pitt, A., & Schoeberl, B. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular & Cellular Biomechanics, 7(1), 1–18.
- Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Journal of Inflammation Research.
-
Singh, R., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6686–6690. Retrieved December 12, 2025, from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Molecules. Retrieved December 12, 2025, from [Link]
- Wang, Z., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(12), 2093.
-
Abdelgawad, M. A., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 398–408. Retrieved December 12, 2025, from [Link]
-
Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468. Retrieved December 12, 2025, from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved December 12, 2025, from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules. Retrieved December 12, 2025, from [Link]
- Al-Sanea, M. M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166315.
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). Anti-Cancer Agents in Medicinal Chemistry. Retrieved December 12, 2025, from [Link]
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules.
-
A Review on Benzothiazole Derivatives and Their Biological Significances. (2021). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved December 12, 2025, from [Link]
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Advances. Retrieved December 12, 2025, from [Link]
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (n.d.). J ENZYME INHIB MED CH.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 14. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide (Ethoxzolamide) vs. Acetazolamide in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase (CA) inhibitors, both N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, more commonly known as Ethoxzolamide, and the archetypal inhibitor Acetazolamide represent foundational scaffolds in medicinal chemistry. Their ability to modulate the activity of carbonic anhydrase isoforms has led to therapeutic applications in conditions ranging from glaucoma to epilepsy. This guide provides an in-depth, objective comparison of their inhibitory profiles against key human carbonic anhydrase (hCA) isoforms, supported by experimental data and detailed methodologies to empower researchers in their drug discovery and development endeavors.
Introduction to Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including respiration, pH homeostasis, and CO2 transport.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Given their involvement in various pathological conditions, specific hCA isoforms have emerged as significant therapeutic targets.[2]
Sulfonamides are a prominent class of CA inhibitors, renowned for their mechanism of action which involves the coordination of the sulfonamide nitrogen to the zinc ion within the enzyme's active site. This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby blocking the catalytic activity of the enzyme. Both Ethoxzolamide and Acetazolamide belong to this class of inhibitors.
Comparative Inhibitory Potency: A Data-Driven Analysis
The inhibitory activity of these compounds is quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the Kᵢ values for Ethoxzolamide and Acetazolamide against several key hCA isoforms.
| Inhibitor | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA VII | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |
| Ethoxzolamide | 170 | 10 | 0.8 | 3.7 | Not Reported |
| Acetazolamide | 250 | 12 | Not Reported | 25 | 5.7 |
Data Interpretation and Scientific Insights:
The presented data reveals a nuanced picture of the inhibitory profiles of these two compounds. While both are potent inhibitors of several hCA isoforms, there are notable differences in their selectivity. Ethoxzolamide demonstrates particularly strong inhibition against hCA VII, with a sub-nanomolar Kᵢ value, suggesting its potential for applications where targeting this specific isoform is desirable.[3] Furthermore, Ethoxzolamide shows slightly higher potency against the tumor-associated isoform hCA IX compared to Acetazolamide.[4]
Conversely, Acetazolamide exhibits a well-characterized and potent inhibition against a broad range of isoforms, including the well-studied hCA II and the tumor-associated hCA IX and XII.[2][5] The choice between these inhibitors would, therefore, depend on the specific therapeutic goal and the desired isoform selectivity. For instance, in the development of anti-cancer therapies targeting hypoxic tumors, the potent inhibition of hCA IX and XII by both compounds is a significant consideration.[6]
Mechanism of Action: A Visual Representation
The inhibitory action of sulfonamides like Ethoxzolamide and Acetazolamide is a well-established mechanism centered on the zinc ion in the active site of the carbonic anhydrase enzyme. The deprotonated sulfonamide group acts as a strong zinc-binding group, effectively blocking the enzyme's catalytic cycle.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Experimental Protocol: A Guide to Determining Inhibitory Activity
The following is a detailed, step-by-step methodology for a standard in vitro carbonic anhydrase inhibition assay, allowing for the reproducible determination of inhibitory constants.
Principle:
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.
Materials and Reagents:
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: Test compounds (e.g., Ethoxzolamide) and a known CA inhibitor as a positive control (e.g., Acetazolamide)
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)
-
Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds
-
96-well microplate: Clear, flat-bottom
-
Microplate reader: Capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5 with HCl.
-
CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.
-
Substrate Stock Solution: Dissolve p-NPA in acetonitrile or DMSO to a concentration of 3 mM. Prepare this solution fresh daily.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO).
-
-
Assay Protocol:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions (or DMSO for the control) to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Determine IC50 and Kᵢ values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Conclusion
This guide provides a comprehensive comparison of this compound (Ethoxzolamide) and Acetazolamide as carbonic anhydrase inhibitors. While both are effective, their distinct inhibitory profiles against various hCA isoforms highlight the importance of selecting the appropriate inhibitor based on the specific research or therapeutic objective. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative studies and contribute to the ongoing development of novel and selective carbonic anhydrase inhibitors.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with Schiff's bases incorporating chromone and aromatic sulfonamide moieties, and their zinc complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound, N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide. We will delve into the scientific rationale behind experimental design, present objective comparisons with established alternatives, and provide detailed, actionable protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.
Introduction: The Rationale for Investigating this compound
The benzenesulfonamide scaffold is a cornerstone in the design of carbonic anhydrase (CA) inhibitors.[1][2] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their critical role in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them a prime target for therapeutic intervention.[3][4][5]
This compound, with its characteristic sulfonamide group, is hypothesized to act as a carbonic anhydrase inhibitor. Its structural similarity to other benzothiazole sulfonamides, which have demonstrated significant CA inhibitory activity, further supports this hypothesis.[6] This guide will outline the necessary steps to validate this hypothesis and characterize the inhibitory profile of this compound in comparison to established CA inhibitors.
Comparative Landscape: Benchmarking Against Established Carbonic Anhydrase Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it against well-characterized inhibitors with distinct profiles.
-
Acetazolamide (AZA): A non-selective inhibitor of multiple CA isoforms, AZA is a widely used clinical drug for conditions like glaucoma and altitude sickness.[7][8][9] Its broad activity profile makes it an excellent positive control and a benchmark for overall inhibitory potency.
-
SLC-0111: A more recent development, SLC-0111 is a potent and selective inhibitor of the tumor-associated isoforms, CA IX and CA XII.[3] This makes it a relevant comparator for assessing the potential isoform selectivity of our target compound, a crucial aspect for targeted therapies.
The following table summarizes the inhibitory constants (Kᵢ) of these reference compounds against key human carbonic anhydrase (hCA) isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.8 |
| SLC-0111 | >10,000 | 960 | 45.0 | 4.5 |
Data sourced from multiple studies; slight variations may exist between different reports.[1][3]
Experimental Validation: A Step-by-Step Protocol for In Vitro Inhibition Assay
The cornerstone of validating the inhibitory effect of this compound is a robust in vitro enzyme inhibition assay. The following protocol is based on the well-established colorimetric method utilizing the esterase activity of carbonic anhydrase.[4]
Principle of the Assay
Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.[4]
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitors: this compound (test compound), Acetazolamide (positive control), and SLC-0111 (comparative inhibitor).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO for dissolving the substrate and test compounds.
-
Equipment: 96-well clear, flat-bottom microplate, microplate reader capable of kinetic measurements at 400-405 nm, and standard laboratory pipettes.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH with HCl, and bringing to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer immediately before the assay.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the test compound and control inhibitors in DMSO.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Positive Control (Acetazolamide): 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates (V): Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vinhibitor is the reaction rate in the presence of the inhibitor and Vmax_activity is the reaction rate of the maximum activity control.[4]
-
Determine IC50 Values: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[10] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. A lower IC50 value indicates a more potent inhibitor.[4]
Visualizing the Scientific Workflow and Underlying Mechanisms
To enhance clarity, the following diagrams illustrate the experimental workflow and the fundamental mechanism of carbonic anhydrase inhibition.
Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of this compound as a carbonic anhydrase inhibitor. By following the detailed protocols and utilizing the comparative data provided, researchers can generate reliable and reproducible results.
Positive validation from these in vitro studies would warrant further investigation, including:
-
Isoform Selectivity Profiling: Testing the compound against a broader panel of CA isoforms to determine its selectivity.
-
Mechanism of Inhibition Studies: Performing kinetic studies to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of diseases where CA inhibition is beneficial.
By systematically applying these methodologies, the scientific community can thoroughly characterize the inhibitory properties of this compound and assess its potential as a novel therapeutic agent.
References
-
He, L., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1573-1589. [Link]
-
Wikipedia. (2025). Acetazolamide. [Link]
-
Shankar, S. P., & Tadi, P. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]
-
Drugs.com. (2025). Acetazolamide: Package Insert / Prescribing Information. [Link]
-
LITFL. (2020). Pharm 101: Acetazolamide. [Link]
-
Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3458. [Link]
-
Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflugers Archiv, 413(1), 64-71. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
Bozdag, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(15), 6483-6491. [Link]
-
Al-Oraibi, S., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300262. [Link]
-
Protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity.... [Link]
-
Khan, A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 584523. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1129-1134. [Link]
-
DavidsonX. (n.d.). IC50 Determination. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136153. [Link]
-
Lee, H. L., et al. (1993). Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide. Journal of Pharmaceutical Sciences, 82(11), 1155-1158. [Link]
-
Maresca, A., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with Schiff's bases incorporating chromone and aromatic sulfonamide moieties, and their zinc complexes. Bioorganic & Medicinal Chemistry Letters, 15(12), 3096-3101. [Link]
-
Di Cesare Mannelli, L., et al. (2006). Carbonic anhydrase inhibitors. Selective inhibition of human tumor-associated isozymes IX and XII and cytosolic isozymes I and II with some substituted-2-mercapto-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 563-568. [Link]
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Acetazolamide - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. courses.edx.org [courses.edx.org]
A Comparative Guide to Benzothiazole Sulfonamide Isomers for Drug Discovery Professionals
The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry, lending its structural properties to a wide array of pharmacologically active agents.[1][2] When functionalized with a sulfonamide group (–SO₂NH₂), the resulting benzothiazole sulfonamide framework becomes a highly effective pharmacophore, particularly for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[3][4][5] However, the precise placement of the sulfonamide group and other substituents on the benzothiazole ring—isomerism—dramatically influences the compound's inhibitory potency and isoform selectivity.
This guide provides an in-depth comparative analysis of different benzothiazole sulfonamide isomers, focusing on their synthesis, structure-activity relationships (SAR), and biological performance as carbonic anhydrase inhibitors. The insights presented herein are grounded in experimental data to empower researchers in the rational design of next-generation therapeutic agents.
The Critical Role of Isomerism in Biological Activity
The location of the sulfonamide group on the benzothiazole ring dictates the molecule's orientation within the enzyme's active site. The sulfonamide moiety is the primary zinc-binding group, anchoring the inhibitor to the catalytic Zn²⁺ ion at the core of the carbonic anhydrase active site. The benzothiazole scaffold then extends into adjacent hydrophobic and hydrophilic pockets. Positional changes of the sulfonamide group (e.g., at the 2-position versus the 6-position) and other substituents alter these secondary interactions, leading to significant variations in binding affinity and selectivity against different human carbonic anhydrase (hCA) isoforms like hCA I, II, IX, and XII.[3]
For instance, introducing a nitro group at the 6-position can significantly alter the electronic properties and binding interactions, potentially enhancing inhibitory potency by strengthening the bond to the zinc ion or forming additional hydrogen bonds within the active site.[3]
Synthetic Strategies and Isomeric Differentiation
The synthesis of specific benzothiazole sulfonamide isomers requires distinct chemical pathways. A common and versatile starting material is 2-aminobenzothiazole, which can be readily modified.[2][6]
General Synthesis of N-(Benzothiazol-2-yl)sulfonamides
A prevalent synthetic route involves the reaction of a 2-aminobenzothiazole derivative with a substituted benzenesulfonyl chloride.[7][8][9] This approach allows for the introduction of various substituents on the phenylsulfonamide portion of the molecule, enabling a broad exploration of the structure-activity landscape.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of N-(Benzothiazol-2-yl)sulfonamide isomers.
Synthesis of Benzothiazole-6-sulfonamides
To place the sulfonamide group directly on the benzothiazole ring at the 6-position, a different strategy is employed, often starting with the appropriate substituted aniline which is then cyclized to form the benzothiazole core.
Comparative Analysis of Carbonic Anhydrase Inhibition
The primary therapeutic value of benzothiazole sulfonamides lies in their ability to inhibit carbonic anhydrases.[3][10] Different isoforms are implicated in various diseases; for example, hCA II is a target for glaucoma treatment, while hCA IX and XII are associated with tumors.[3] Therefore, isoform-selective inhibitors are highly desirable to minimize side effects.
The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency. The following table summarizes experimental data for a series of secondary sulfonamide derivatives, highlighting the impact of substitutions on the benzothiazole scaffold.
| Compound | Substitution Pattern | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 1 | N-(Benzothiazol-2-yl)benzenesulfonamide | 0.971 ± 0.280 | 0.682 ± 0.335 |
| 4 | N-(6-Ethoxybenzothiazol-2-yl)-4-methylbenzenesulfonamide | 0.221 ± 0.048 | 0.025 ± 0.010 |
| 5 | N-(6-Chlorobenzothiazol-2-yl)-4-methylbenzenesulfonamide | 0.052 ± 0.022 | 0.281 ± 0.088 |
| AAZ | Acetazolamide (Standard Inhibitor) | 0.250 | 0.012 |
| Data sourced from Öztürk et al. (2023).[4] |
Structure-Activity Relationship (SAR) Insights
-
Substitution at Position 6: Introducing electron-donating (e.g., ethoxy in compound 4 ) or electron-withdrawing (e.g., chloro in compound 5 ) groups at the 6-position of the benzothiazole ring significantly impacts inhibitory activity and isoform selectivity.
-
hCA I Selectivity: Compound 5 , with a chloro group at the 6-position, demonstrates the highest potency against hCA I (Kᵢ = 0.052 µM), being more effective than the standard drug Acetazolamide (AAZ).[4]
-
hCA II Selectivity: Compound 4 , featuring an ethoxy group at the 6-position, shows remarkable potency and selectivity for hCA II (Kᵢ = 0.025 µM), approaching the efficacy of AAZ for this isoform.[4]
-
Role of the Phenyl Group: The addition of a methyl group to the phenyl ring of the benzenesulfonamide moiety (as in compounds 4 and 5) appears to be beneficial for potent inhibition compared to the unsubstituted parent compound 1 .
The following diagram illustrates the key interactions governing the binding of a benzothiazole sulfonamide inhibitor within the active site of a carbonic anhydrase enzyme.
Caption: Mechanism of Carbonic Anhydrase inhibition by a benzothiazole sulfonamide.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. Below is a detailed protocol for a common method used to determine the inhibitory potency of these compounds.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This assay is based on the principle that CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[11]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[11]
-
CA Enzyme Stock Solution: 1 mg/mL of human CA (e.g., hCA I or hCA II) dissolved in cold Assay Buffer. Store in aliquots at -20°C.[11]
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.[11]
-
Substrate Stock Solution: 3 mM p-NPA dissolved in acetonitrile or DMSO. Prepare fresh daily.[11]
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds (benzothiazole sulfonamide isomers) and a standard inhibitor (Acetazolamide) in DMSO.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blanks (no enzyme), Maximum Activity (vehicle control), Test Compounds, and a Positive Control (Acetazolamide). It is recommended to perform all measurements in triplicate.[11]
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.[11]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[11]
-
Add 20 µL of the CA Working Solution to all wells except the blank.[11]
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[11]
-
-
Reaction Initiation and Measurement:
3. Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the maximum activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the enzyme and substrate concentrations and the substrate's Michaelis constant (Km) are known.
Conclusion
The isomeric form of benzothiazole sulfonamides is a paramount determinant of their biological activity as carbonic anhydrase inhibitors. Strategic placement of the sulfonamide group and other substituents on the benzothiazole ring allows for the fine-tuning of inhibitory potency and isoform selectivity. As demonstrated, substitutions at the 6-position can yield compounds with nanomolar efficacy and distinct selectivity profiles for hCA I and hCA II. This guide underscores the importance of a structure-guided approach, combining targeted synthesis with robust biological evaluation, to unlock the full therapeutic potential of this versatile chemical scaffold. The provided protocols and SAR insights serve as a foundational resource for researchers dedicated to developing novel and more effective enzyme inhibitors.
References
- Structure-Activity Relationship of 6-Nitro-2-benzothiazolesulfonamide Analogs as Carbonic Anhydrase Inhibitors: A Comparative Gu - Benchchem.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties - ResearchGate. Available from: [Link]
-
Scheme 1. Synthesis of N-[(4-benzothiazole-2-yl) phenyl] ¾ substituted... - ResearchGate. Available from: [Link]
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.
-
Carbonic Anhydrase Activity Assay - Protocols.io. Available from: [Link]
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents - Semantic Scholar. Available from: [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Available from: [Link]
-
Structure–activity relationship for the target carbonic anhydrase... - ResearchGate. Available from: [Link]
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed. Available from: [Link]
-
Synthesis and biological evaluation of benzoisothiazole derivatives possessing N,N-dimethylformimidamide group as 5-HT₆ receptor antagonists - PubMed. Available from: [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. Available from: [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available from: [Link]
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Available from: [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Available from: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. Available from: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. Available from: [Link]
-
(PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - ResearchGate. Available from: [Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Available from: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Illuminating the Molecular Embrace: A Comparative Guide to Confirming the Binding Site of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
In the intricate dance of drug discovery, the precise identification of a molecule's binding site on its protein target is a critical step. This knowledge transforms a promising compound into a lead candidate, paving the way for rational drug design and optimization. This guide provides an in-depth comparison of methodologies for confirming the binding site of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, a molecule of interest due to the established biological activity of its core benzothiazole and sulfonamide scaffolds[1][2][3]. We will delve into the gold-standard technique of X-ray crystallography and contrast it with powerful alternatives, offering researchers a comprehensive framework for experimental design.
The Prime Suspect: Targeting Carbonic Anhydrase
The structural motifs within this compound strongly suggest a likely interaction with the carbonic anhydrase (CA) family of enzymes. Benzothiazole-sulfonamides are a well-established class of potent carbonic anhydrase inhibitors[1][4][5]. The sulfonamide group is a key zinc-binding moiety in the active site of CAs[1][6]. Therefore, for the purpose of this guide, we will proceed with the hypothesis that a human carbonic anhydrase isoform, for instance, hCA II, is the protein target.
The Gold Standard: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a protein-ligand complex at the atomic level.[7][8] It is the definitive method for elucidating the precise orientation and interactions of a ligand within its binding pocket.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a purified protein and a small molecule to a detailed 3D structure is a multi-step process, each stage demanding precision and expertise.[9][10]
1. Protein Expression and Purification:
-
Objective: To produce a large quantity of highly pure and stable hCA II.
-
Protocol:
-
Clone the gene encoding human carbonic anhydrase II into a suitable expression vector (e.g., pET-28a) with a polyhistidine tag for purification.
-
Transform the expression vector into a high-yield expression host, such as E. coli BL21(DE3).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and grow the culture at an optimal temperature to ensure proper folding.
-
Harvest the cells and lyse them to release the protein.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography to obtain a homogenous protein sample.
-
Verify the purity and identity of the protein using SDS-PAGE and mass spectrometry.
-
2. Crystallization of the Protein-Ligand Complex:
-
Objective: To grow well-ordered crystals of the hCA II in complex with this compound.
-
Methods:
-
Co-crystallization: The purified hCA II is incubated with a molar excess of the compound prior to setting up crystallization trials.[11] This is the preferred method if the ligand is expected to induce a conformational change in the protein.
-
Soaking: Pre-grown crystals of apo-hCA II are transferred to a solution containing the compound, allowing it to diffuse into the crystal lattice and bind to the protein.[9][11] This method is often quicker and requires less compound.
-
-
Protocol (Co-crystallization):
-
Concentrate the purified hCA II to a suitable concentration (typically 5-10 mg/mL).
-
Incubate the protein with a 5- to 10-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for several hours.
-
Screen a wide range of crystallization conditions using commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
-
3. X-ray Diffraction Data Collection:
-
Objective: To obtain a high-quality diffraction pattern from the crystal.
-
Protocol:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
-
Flash-freeze the crystal in liquid nitrogen.[12]
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[12]
-
4. Structure Determination and Refinement:
-
Objective: To process the diffraction data and build an atomic model of the protein-ligand complex.
-
Protocol:
-
Process the diffraction data using software like XDS or HKL2000 to determine the unit cell parameters, space group, and integrated reflection intensities.
-
Solve the "phase problem" using molecular replacement, utilizing a previously solved structure of hCA II as a search model.[13]
-
Build an initial model of the protein into the electron density map using software like Coot.
-
Place the ligand, this compound, into the clear electron density observed in the active site.
-
Refine the model against the diffraction data using software like PHENIX or Refmac5 to improve the fit and geometry of the model.
-
Validate the final structure using tools like MolProbity to assess its quality.
-
Alternative and Complementary Techniques
While X-ray crystallography is the gold standard, other techniques can provide valuable, often complementary, information about ligand binding. The choice of method often depends on the specific scientific question, the nature of the protein, and available resources.
| Technique | Principle | Strengths | Limitations |
| X-ray Crystallography | X-ray diffraction from a crystal | Atomic resolution, definitive binding pose | Requires well-diffracting crystals, can be time-consuming, provides a static picture |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei | Provides information on dynamics, can study weak interactions, no crystallization needed | Requires large amounts of soluble protein, limited to smaller proteins |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen samples | Can study large and dynamic complexes, no crystallization needed | Typically lower resolution than crystallography, computationally intensive |
| Computational Docking | Predicts the preferred orientation of a ligand in a binding site | Fast and cost-effective, can screen large libraries | Predictions require experimental validation, accuracy depends on the scoring function |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | Real-time kinetics and affinity data | Immobilization of the protein may affect its conformation, does not provide structural details of the binding site |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding | Provides thermodynamic parameters of binding | Requires relatively large amounts of protein and ligand, does not give structural information |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[14]
-
Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the presence and absence of the ligand, residues involved in binding can be identified by changes in their chemical shifts.[15]
-
Saturation Transfer Difference (STD) NMR: This method identifies which parts of the ligand are in close proximity to the protein, providing information about the binding epitope.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large and flexible protein complexes that are difficult to crystallize.[16] While typically providing lower resolution than X-ray crystallography, recent advances have enabled near-atomic resolution for some systems.
Computational Docking
Computational docking uses computer algorithms to predict the binding pose of a ligand within a protein's active site.[17] This can be a rapid and cost-effective way to generate hypotheses about the binding mode, which can then be tested experimentally.
Conclusion
Confirming the binding site of a molecule like this compound is a multifaceted endeavor. X-ray crystallography remains the unparalleled method for obtaining a definitive, high-resolution view of the protein-ligand interaction. However, a comprehensive understanding can be achieved by integrating crystallographic data with insights from other techniques. NMR can provide crucial information about the dynamics of the interaction in solution, while computational docking can rapidly generate testable hypotheses. The choice of methodology should be guided by the specific research question, the properties of the target protein, and the available resources. By employing a strategic combination of these powerful techniques, researchers can confidently illuminate the molecular interactions that underpin biological activity and accelerate the journey towards novel therapeutics.
References
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
-
Proteros. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Methods to investigate protein–protein interactions. Retrieved from [Link]
-
Gelin, M., & de la Mora, E. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 39. [Link]
-
MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Retrieved from [Link]
-
Smyth, D. R., & Martin, J. L. (2007). Protein crystallography in drug design: current bottlenecks. Current Drug Discovery Technologies, 4(3), 191–199. [Link]
-
Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Protein Crystallography and Drug Discovery. Retrieved from [Link]
-
DigitalCommons@UNO. (n.d.). computational approaches for the identification of ligand binding sites in protein structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of Current Methods to Confirm Protein-Protein Interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2015, May). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (n.d.). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparing Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography. Retrieved from [Link]
-
National Institutes of Health. (2023, February 10). a class of carbonic anhydrase II and VII-selective inhibitors. Retrieved from [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide. Retrieved from [Link]
-
National Institutes of Health. (2023, February 16). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
-
EXCLI Journal. (n.d.). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
PubMed. (n.d.). (E)-2-[(6-Ethoxy-benzothia-zol-2-yl)imino-meth-yl]-6-methoxy-phenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. drughunter.com [drughunter.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 17. Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Silico and In Vitro Cross-Validation for Sulfonamide Compounds
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of in silico predictions with in vitro experimental results, focusing on the versatile class of sulfonamide compounds. By rigorously correlating computational models with real-world biological data, researchers can enhance the efficiency and accuracy of identifying promising therapeutic candidates, ultimately de-risking the progression to more complex and costly preclinical and clinical studies.[1][2]
This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust cross-validation workflow. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Rationale for Cross-Validation: Why Two Approaches Are Better Than One
The core principle of cross-validation lies in the complementary nature of in silico and in vitro techniques. Computational methods, such as molecular docking and molecular dynamics, offer a rapid and cost-effective means to screen large libraries of compounds and predict their binding affinities and modes of interaction with a biological target.[2][3][4] However, these predictions are based on theoretical models and scoring functions that, while sophisticated, are approximations of complex biological systems.
In vitro experiments, on the other hand, provide tangible, quantitative data on the biological activity of a compound in a controlled laboratory setting.[1][5] These assays, while more resource-intensive, serve as the "ground truth" for validating the predictions made by computational models. A strong correlation between in silico predictions and in vitro results builds confidence in the predictive power of the computational model, allowing for its use in guiding further lead optimization.[6] Conversely, discrepancies can highlight limitations in the computational model, prompting refinement of its parameters.
This iterative process of prediction, experimental validation, and model refinement is a cornerstone of modern, efficient drug discovery.
In Silico Workflow: Predicting Sulfonamide Bioactivity
Our in silico workflow focuses on structure-based drug design, a powerful approach when the three-dimensional structure of the target protein is known.[6] For sulfonamides, common targets include dihydropteroate synthase (DHPS) in bacteria and various isoforms of carbonic anhydrase in humans.[1][5][7][8][9]
Experimental Workflow: In Silico Analysis
Caption: A generalized workflow for the in silico analysis of sulfonamide compounds.
Step-by-Step In Silico Protocol
1. Target Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
Download the crystal structure of the target protein (e.g., E. coli DHPS, PDB ID: 1AJ0) from the Protein Data Bank (RCSB PDB).[1]
-
Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules, co-solvents, and any co-crystallized ligands not essential for the binding interaction.[10]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).[10]
-
Define the binding site or "grid box" around the active site where the native ligand binds. This confines the search space for the docking algorithm.
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the sulfonamide ligand and assign appropriate chemical properties.
-
Procedure:
-
Sketch the 2D structure of the sulfonamide compound using a chemical drawing tool (e.g., Marvin Sketch, ChemDraw).
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds to allow for conformational flexibility during docking.[10]
-
3. Molecular Docking:
-
Objective: To predict the preferred binding pose and affinity of the sulfonamide ligand within the target's active site.
-
Causality: The choice of docking software (e.g., AutoDock, Glide, MOE) depends on the desired balance between computational speed and accuracy.[3][11] These programs utilize search algorithms to explore various ligand conformations and orientations, and a scoring function to estimate the binding affinity.[3]
-
Procedure:
-
Input the prepared protein and ligand files into the docking software.
-
Execute the docking simulation, allowing the program to explore the conformational space of the ligand within the defined binding site.
-
The output will be a series of binding poses ranked by their docking scores, which are typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding affinity.[4]
-
4. Binding Free Energy Calculation (MM/PBSA or MM/GBSA):
-
Objective: To obtain a more accurate estimation of binding affinity by incorporating solvent effects.
-
Causality: While docking scores are useful for ranking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods provide a more rigorous calculation of binding free energy.[12] These "end-state" methods analyze snapshots from a molecular dynamics simulation to calculate the energy of the protein-ligand complex, the individual protein and ligand, and the solvent effects.[12]
-
Procedure:
-
Perform a short molecular dynamics (MD) simulation of the top-ranked protein-ligand complex from the docking results.
-
Use scripts like MMPBSA.py in AmberTools to calculate the binding free energy from the MD trajectory.[12]
-
In Vitro Workflow: Experimental Validation of Sulfonamide Bioactivity
The in vitro workflow is designed to directly measure the biological effect of the sulfonamide compounds on the target of interest. The choice of assay depends on the target and the desired endpoint. For antibacterial sulfonamides targeting DHPS, a minimum inhibitory concentration (MIC) assay is a common choice.[1][5] For sulfonamides targeting human enzymes like carbonic anhydrase, an enzyme inhibition assay is appropriate.[9][13]
Experimental Workflow: In Vitro Validation
Caption: A generalized workflow for the in vitro validation of sulfonamide compounds.
Step-by-Step In Vitro Protocols
Protocol 3a: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.
-
Procedure:
-
Prepare a stock solution of the synthesized sulfonamide compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli ATCC 35401).[1] Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
-
Protocol 3b: Carbonic Anhydrase (CA) Enzyme Inhibition Assay
-
Objective: To determine the concentration of a sulfonamide required to inhibit 50% of the activity of a carbonic anhydrase isoform (IC50).
-
Procedure:
-
Purify the recombinant human carbonic anhydrase isoform (e.g., hCA I or hCA II) using affinity chromatography.[13]
-
Prepare a series of dilutions of the sulfonamide compound.
-
In a suitable buffer, mix the enzyme, the sulfonamide inhibitor at various concentrations, and a substrate (e.g., 4-nitrophenyl acetate).
-
Monitor the rate of the enzymatic reaction (e.g., by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer).
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Correlation and Interpretation: Bridging the Two Worlds
The ultimate goal of this cross-validation process is to establish a statistically significant correlation between the in silico predictions and the in vitro results.
Quantitative Data Summary
| Compound ID | In Silico Docking Score (kcal/mol) | In Silico Binding Free Energy (MM/GBSA, kcal/mol) | In Vitro MIC (µg/mL) | In Vitro IC50 (µM) |
| FQ5 | -8.5 | -45.2 | 16 | Not Applicable |
| FQ6 | -7.2 | -32.8 | 128 | Not Applicable |
| FQ7 | -7.1 | -31.5 | 128 | Not Applicable |
| FQ12 | -6.8 | -28.9 | 256 | Not Applicable |
| COTS | -7.9 | -40.1 | Not Applicable | 5.2 |
| MCTS | -8.2 | -42.5 | Not Applicable | 3.8 |
| AZM (control) | -8.8 | -48.7 | Not Applicable | 0.012 |
Note: The data presented in this table is a hypothetical compilation for illustrative purposes, inspired by findings in the cited literature.[1][13]
Statistical Analysis
A strong correlation is often observed when a more negative (i.e., more favorable) docking score or binding free energy corresponds to a lower MIC or IC50 value (i.e., higher potency). To quantify this relationship, statistical methods such as Pearson or Spearman correlation analysis can be employed.
-
Pearson Correlation: Measures the linear relationship between two continuous variables.
-
Spearman Correlation: A non-parametric measure of the monotonic relationship between two variables.
A statistically significant correlation (typically p < 0.05) provides strong evidence for the predictive validity of the in silico model.[14]
Structure-Activity Relationship (SAR)
Both in silico and in vitro data are invaluable for elucidating the Structure-Activity Relationship (SAR) of a series of compounds.[15][16]
-
In Silico SAR: By analyzing the binding poses of potent and weak inhibitors, we can identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity.[1] For instance, the sulfonamide moiety is a key pharmacophore that often interacts with zinc ions in the active site of metalloenzymes like carbonic anhydrase.[9] The N1-substituent on the sulfonamide group can be modified to enhance potency and selectivity.[17]
-
In Vitro SAR: The experimental data provides a quantitative measure of how changes in the chemical structure affect biological activity. For example, the addition of a specific functional group may lead to a significant decrease in the IC50 value, confirming its importance for binding.
By integrating these two perspectives, a comprehensive SAR model can be developed to guide the rational design of more potent and selective sulfonamide-based drug candidates.
Conclusion
The cross-validation of in silico and in vitro results is a powerful strategy in modern drug discovery. It allows for the efficient screening and prioritization of compounds, provides a deeper understanding of their mechanism of action, and guides the rational design of new therapeutic agents. By embracing this integrated approach, researchers can accelerate the journey from a promising compound to a potential life-saving medicine.
References
-
Noor, T., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Seydel, J. K. (1971). Prediction of the in vitro activity of sulfonamides synthesized from simple amines by use of electronic data obtained from the simple amines. Journal of Medicinal Chemistry. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available at: [Link]
-
Kumar, S., et al. (2018). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
Noor, T., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
-
Ekins, S., et al. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology. Available at: [Link]
-
Pharma Education. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]
-
Hrytsenko, I., et al. (2023). In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. PubMed. Available at: [Link]
-
Singh, R., et al. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Available at: [Link]
-
Khan, I., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]
-
Yüksek, H., et al. (2025). Design, synthesis, and comprehensive in silico and in vitro evaluation of new sulfonamide derivatives with antimicrobial, antioxidant, and enzyme inhibitory properties. ResearchGate. Available at: [Link]
-
Aldeghi, M., et al. (2022). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. PMC - NIH. Available at: [Link]
-
ResearchGate. (2024). Experimental Design and Statistical Analysis in Biological Sciences: Best Practices and Pitfalls. ResearchGate. Available at: [Link]
-
Swetha, B., & Wijesinghe, W. R. P. (2024). prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. ResearchGate. Available at: [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. PMC - PubMed Central. Available at: [Link]
-
Yasmeen, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. Available at: [Link]
-
Holdmore, E. (2025). Statistics for Computational Biology Projects. YouTube. Available at: [Link]
-
DiPhyx Stories. (2024). Advanced Statistical Methods in Bioinformatics. DiPhyx Stories. Available at: [Link]
-
Cakir, U., et al. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. PubMed. Available at: [Link]
-
Ojo, O. O., et al. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. Available at: [Link]
-
PurushothamKN1. (2021). SAR OF SULPHONAMIDES.pptx. Slideshare. Available at: [Link]
-
Lee, M. Y., & Park, S. (2016). Integration of in silico and in vitro platforms for pharmacokinetic–pharmacodynamic modeling. ResearchGate. Available at: [Link]
-
El-Gohary, N. S. M., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]
-
Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. Available at: [Link]
-
Lin, S., et al. (2015). Statistical Contributions to Bioinformatics: Design, Modeling, Structure Learning, and Integration. PMC - PubMed Central. Available at: [Link]
-
Cimrák, I., & Gusenleitner, D. (2017). Statistics for comparison of simulations and experiments of flow of blood cells. EPJ Web of Conferences. Available at: [Link]
-
Lee, K. W., & Kim, D. (2021). In silico methods and tools for drug discovery. ResearchGate. Available at: [Link]
-
De Simone, G., & Supuran, C. T. (2013). Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate r. Informa Healthcare. Available at: [Link]
-
Akram, M., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]
-
Sharma, A., et al. (2025). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. openaccesspub.org [openaccesspub.org]
- 17. youtube.com [youtube.com]
A Head-to-Head Comparison of Novel Sulfonamides in Antidiabetic Models: A Guide for Researchers
In the dynamic landscape of antidiabetic drug discovery, the sulfonamide scaffold, a cornerstone of medicinal chemistry, is experiencing a renaissance. Beyond the classical sulfonylureas that revolutionized type 2 diabetes mellitus (T2DM) treatment by stimulating insulin secretion, a new wave of novel sulfonamide derivatives is emerging. These compounds boast multitarget mechanisms of action, promising enhanced glycemic control with potentially improved safety profiles. This guide provides a head-to-head comparison of recently developed sulfonamide-based agents, grounded in experimental data from preclinical antidiabetic models. We will delve into the rationale behind the experimental designs, present detailed protocols, and visualize the underlying biological pathways to empower researchers in this critical field.
The Rationale for Novel Sulfonamides in Diabetes Research
Traditional T2DM therapies, while effective, often come with limitations such as hypoglycemia, weight gain, and secondary failure.[1] The scientific impetus for developing new agents is to identify compounds that not only lower blood glucose but also address the multifaceted pathophysiology of the disease. Novel sulfonamides are being engineered to act on targets beyond the pancreatic β-cell sulfonylurea receptor (SUR1). Key strategies include the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, and the enhancement of glucose uptake in peripheral tissues.[2][3][4] This multitarget approach aims to provide a more physiological and sustained control of glucose homeostasis.
Head-to-Head Performance in In Vitro Antidiabetic Models
To objectively assess the potential of these novel agents, we will compare two recently synthesized series of sulfonamide derivatives, herein designated as Series A (Ayoup et al., 2024) and Series B (Al-Masoudi et al., 2022).[2][5] Their performance was evaluated in key in vitro antidiabetic assays and compared against established clinical and research compounds.
Target 1: α-Glucosidase Inhibition
Expertise & Experience: The inhibition of α-glucosidase, an enzyme in the brush border of the small intestine, is a clinically validated strategy to delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. Acarbose is a well-known α-glucosidase inhibitor used in clinical practice.[2][3] Comparing novel compounds to acarbose provides a direct measure of their potential clinical translatability.
The data below summarizes the half-maximal inhibitory concentration (IC50) values, where a lower value indicates higher potency.
| Compound | α-Glucosidase IC50 (µM) | Fold-Potency vs. Acarbose | Reference Compound | α-Glucosidase IC50 (µM) |
| Series A: 3a | 19.39 | ~1.39x more potent | Acarbose | 27.0 (reported in study) |
| Series A: 3b | 25.12 | ~1.07x more potent | Acarbose | 27.0 (reported in study) |
| Series A: 6 | 22.02 | ~1.23x more potent | Acarbose | 27.0 (reported in study) |
| Series B: 12i | 25.88 | ~2.27x more potent | Acarbose | 58.8 (reported in study) |
| Series B: 12k | 30.45 | ~1.93x more potent | Acarbose | 58.8 (reported in study) |
Key Insights: Both series yielded compounds with potent α-glucosidase inhibitory activity. Notably, compounds from both Series A and B demonstrated greater potency than the reference drug, acarbose.[2][5] For instance, compound 3a from Series A was approximately 1.39 times more potent than acarbose in its respective study, while compound 12i from Series B showed an even more significant 2.27-fold increase in potency.[2][5] This suggests that these novel sulfonamide scaffolds are highly effective at interacting with the active site of α-glucosidase.
Target 2: α-Amylase Inhibition
Expertise & Experience: Pancreatic α-amylase is responsible for the initial breakdown of complex carbohydrates like starch into smaller oligosaccharides. Its inhibition complements that of α-glucosidase by reducing the overall rate of carbohydrate digestion.
| Compound | α-Amylase IC50 (µM) | Potency vs. Acarbose | Reference Compound | α-Amylase IC50 (µM) |
| Series A: 3a | 416.46 | Weaker | Acarbose | 57.36 (reported in study) |
| Series B: 12i | 10.15 | ~1.67x more potent | Acarbose | 17.0 (reported in study) |
| Series B: 12k | 7.52 | ~2.26x more potent | Acarbose | 17.0 (reported in study) |
Key Insights: An interesting divergence in activity is observed here. While Series A compounds were potent α-glucosidase inhibitors, they showed weak inhibition of α-amylase.[2][3] In contrast, compounds from Series B, particularly 12i and 12k , were potent inhibitors of both enzymes, with 12k being over twice as potent as acarbose against α-amylase.[5] This dual inhibitory action could lead to a more comprehensive blockade of carbohydrate digestion and a more pronounced effect on postprandial glucose levels.
Target 3: Glucose Uptake Enhancement
Expertise & Experience: Enhancing glucose uptake into peripheral tissues, such as muscle and adipose tissue, is a key mechanism for clearing glucose from the bloodstream. This process is primarily mediated by the glucose transporter type 4 (GLUT4). Berberine, a natural compound, is known to enhance glucose uptake and serves as a useful reference.[2][4]
The data below presents the half-maximal effective concentration (EC50) for glucose uptake, where a lower value indicates a greater effect at a lower concentration.
| Compound | Glucose Uptake EC50 (µM) | Fold-Potency vs. Berberine | Reference Compound | Glucose Uptake EC50 (µM) |
| Series A: 3g | 1.29 | ~27x more potent | Berberine | 34.70 (reported in study) |
| Series A: 7 | 19.03 | ~1.82x more potent | Berberine | 34.70 (reported in study) |
| Series A: 3i | 21.38 | ~1.62x more potent | Berberine | 34.70 (reported in study) |
Key Insights: Several compounds from Series A demonstrated remarkable potency in stimulating glucose uptake in a yeast cell model, a common initial screening tool.[2][4] Compound 3g was exceptionally potent, being approximately 27-fold more effective than berberine.[2][4] This suggests a mechanism of action independent of the classical sulfonylurea pathway, potentially involving the modulation of glucose transport machinery.
Visualizing the Mechanisms of Action
To conceptualize the multitarget approach of these novel sulfonamides, the following diagrams illustrate the key pathways.
Caption: Multitarget action of novel antidiabetic sulfonamides.
The following diagram illustrates the experimental workflow for in vitro enzyme inhibition assays.
Caption: Workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Trustworthiness: The following protocols are based on established, peer-reviewed methodologies to ensure reproducibility and validity. Each includes controls to validate the experimental system.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
-
Principle: This colorimetric assay measures the inhibition of α-glucosidase by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (novel sulfonamides) and Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (1 M)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare stock solutions of test compounds and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of acarbose solution to the positive control wells and 10 µL of DMSO to the negative control wells.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus compound concentration.
-
Protocol 2: In Vitro Glucose Uptake Assay (Yeast Model)
-
Principle: This assay measures the amount of glucose taken up by yeast cells in the presence of a test compound. The remaining glucose in the medium is quantified, and a decrease indicates enhanced uptake.[2][4]
-
Materials:
-
Commercially available baker's yeast (Saccharomyces cerevisiae)
-
Glucose solution
-
Test compounds (novel sulfonamides) and Berberine (positive control)
-
Phosphate buffer
-
Glucose oxidase kit for glucose measurement
-
-
Procedure:
-
Prepare a suspension of yeast cells in distilled water and centrifuge to collect the cells. Wash the cells with distilled water.
-
Resuspend the yeast cells in phosphate buffer.
-
Prepare different concentrations of the test compounds and berberine.
-
In separate tubes, mix the yeast suspension with the test compound solutions at various concentrations and a glucose solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Centrifuge the tubes to pellet the yeast cells.
-
Measure the glucose concentration in the supernatant using a glucose oxidase assay kit.
-
Calculate the amount of glucose taken up by the cells by subtracting the final glucose concentration from the initial concentration.
-
Determine the EC50 value, which is the concentration of the compound that stimulates 50% of the maximum glucose uptake.
-
Concluding Remarks for the Research Professional
The presented data highlights the promising potential of novel sulfonamide derivatives as multitarget antidiabetic agents. The head-to-head comparison reveals that specific structural modifications to the sulfonamide scaffold can yield compounds with potent α-glucosidase inhibitory activity and, in some cases, dual α-amylase inhibition. Furthermore, the discovery of sulfonamides that significantly enhance glucose uptake opens up exciting new avenues for research, moving beyond the traditional mechanisms of this drug class.
For researchers in the field, these findings underscore the importance of a multipronged screening approach when evaluating new chemical entities for antidiabetic potential. The experimental protocols provided herein offer a robust framework for such evaluations. The superior potency of several of these novel compounds compared to established drugs like acarbose and berberine warrants further investigation, including in vivo studies in animal models of diabetes and exploration of their detailed molecular mechanisms of action. The continued exploration of the versatile sulfonamide scaffold holds significant promise for the development of the next generation of antidiabetic therapies.
References
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(11), 7664-7675. Available at: [Link]
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PubMed Central. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529. Available at: [Link]
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]
-
Akhtar, M. S., et al. (2018). Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Bar graph representation showing the comparative IC50 values for the α-glucosidase activity of the target compounds and acarbose as a reference drug. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Retrieved from [Link]
-
Seo, W. D., et al. (2005). Sulfonamide chalcone as a new class of alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5514-6. Available at: [Link]
-
Lee, H., et al. (2021). Synthesis and anti-diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. Chemical Biology & Drug Design, 98(5), 733-750. Available at: [Link]
-
Scilit. (n.d.). Mechanism of action of camphoryl-benzene sulfonamide derivative on glucose uptake in adipose tissue. Retrieved from [Link]
-
Ahmed, A., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1379581. Available at: [Link]
-
Hosseinzadeh, N., et al. (2014). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145-153. Available at: [Link]
-
Kim, M. J., et al. (2014). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Korean Journal for Food Science of Animal Resources, 34(3), 366-371. Available at: [Link]
-
Ayoup, M. S., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Semantic Scholar. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]
-
Shanak, S., et al. (2022). Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches. PubMed Central. Available at: [Link]
-
IMPC. (n.d.). SOP 003 Glucose Tolerance Test (GTT). Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Insulin signalling pathways implicated in GLUT4 translocation. Retrieved from [Link]
-
decampo. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways for insulin and contraction-stimulated GLUT4 translocation into muscle PM. Retrieved from [Link]
-
Shisheva, A., et al. (2005). Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps. Molecular and Cellular Biology, 25(18), 8226-8234. Available at: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]
-
Khartabil, R. (n.d.). Tutorial on Current Biochemical Pathway Visualization Tools. Retrieved from [Link]
-
Choi, R. J., et al. (2018). Enhancement of Glucose Uptake by Meso-Dihydroguaiaretic Acid through GLUT4 Up-Regulation in 3T3-L1 Adipocytes. PubMed Central. Available at: [Link]
-
Watson, R. T., & Pessin, J. E. (2001). Molecular mechanisms of insulin-stimulated glucose uptake in adipocytes. Recent Progress in Hormone Research, 56, 175-93. Available at: [Link]
-
Fischer-Posovszky, P., et al. (2010). Metformin induces glucose uptake in human preadipocyte-derived adipocytes from various fat depots. The Journal of Clinical Endocrinology and Metabolism, 95(5), 2053-8. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation | Semantic Scholar [semanticscholar.org]
- 5. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in assays. A critical, and often overlooked, phase is its proper disposal. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, a compound featuring both a benzothiazole moiety and a sulfonamide group. While this specific compound may not be explicitly listed as a hazardous waste by regulatory bodies, its chemical structure and the known hazards of related compounds necessitate a conservative approach to its disposal.
The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and informed by an understanding of the potential environmental fate and toxicity of benzothiazole and sulfonamide derivatives.[1][2]
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally similar compounds and the constituent functional groups.
Inferred Hazardous Properties
-
Benzothiazole Moiety: Benzothiazole and its derivatives are recognized as high-production-volume chemicals with various industrial applications.[3][4][5] Studies have indicated that some benzothiazoles can be dermal sensitizers, respiratory tract irritants, and may possess ecotoxicity.[3][5][6] Their widespread presence in the environment and incomplete removal in wastewater treatment plants are of growing concern.[5][6]
-
Benzenesulfonamide Moiety: The sulfonamide group is a common feature in many pharmaceuticals. While many are not acutely toxic, they can be biologically active. Some sulfonamides are not readily biodegradable, and their persistence in aquatic environments is a subject of study.[7]
-
Analog Compound Data: An SDS for the closely related compound, N-2-benzothiazolyl-benzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is reasonable to assume that this compound exhibits similar irritant properties.
Hazardous Waste Determination
Based on the above information, a conservative approach dictates that this compound, and any materials contaminated with it, should be managed as hazardous waste . Since it is not an explicitly listed waste (F, K, P, or U lists), the determination is based on its likely characteristics.[1][8] The most probable characteristic is Toxicity , due to its biological activity and the known effects of related compounds.
The following diagram illustrates the decision-making process for characterizing this waste stream.
Caption: Waste Characterization Workflow.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Prior to handling any waste materials, ensuring personal safety is paramount. The causality behind PPE selection is to create a barrier against the identified hazards of irritation and potential sensitization.
Required PPE
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[9]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Contain: Prevent the spill from spreading. Use absorbent pads or other suitable materials for liquid spills.
-
Neutralize/Absorb: For small spills of the solid, carefully sweep up the material to avoid creating dust. For liquid solutions, cover with an inert absorbent material.
-
Collect: Place all contaminated materials (absorbent, used PPE, etc.) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with general laboratory waste management guidelines and minimizes risk.[10][11]
Step 1: Waste Segregation
At the point of generation, segregate all waste contaminated with this compound. Do not mix this waste with non-hazardous trash or other chemical waste streams to prevent unintended chemical reactions.
-
Solid Waste: This includes unused or expired solid compounds, contaminated weighing papers, gloves, and plasticware.
-
Liquid Waste: This includes solutions containing the compound and any rinsate from cleaning contaminated glassware. Collect aqueous and organic solvent waste in separate, appropriate containers.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.
Step 2: Containerization
Select appropriate containers for waste accumulation. The choice of container is critical to prevent leaks and ensure chemical compatibility.
-
Compatibility: Use containers made of materials that are non-reactive with the waste. For organic solutions, glass or polyethylene containers are typically suitable.
-
Integrity: Containers must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.
-
Closure: Keep waste containers closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. As soon as waste is first added to the container, it must be labeled.
-
Content: The label must clearly state "HAZARDOUS WASTE ".
-
Identification: List all chemical constituents, including this compound and any solvents, with their approximate concentrations.
-
Hazard Statement: Indicate the primary hazards (e.g., "Irritant," "Toxic").
Step 4: Accumulation and Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Segregation: Incompatible waste types within the SAA must be segregated.
The following diagram outlines the procedural flow for proper waste handling and disposal.
Caption: Laboratory Waste Management Workflow.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. Do not pour chemical waste down the drain.
-
Professional Disposal: The ultimate disposal of the hazardous waste will be handled by a licensed waste management contractor. The preferred method for organic compounds of this nature is high-temperature incineration, which ensures complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides.
Part 4: Conclusion and Best Practices
The prudent disposal of this compound is an exercise in responsible science. By treating this compound as hazardous waste, we adhere to the highest standards of safety and environmental protection. The core principles of this guide—hazard assessment, proper segregation, secure containerization, and compliant storage—are universally applicable and should be integrated into all laboratory workflows. Building a culture of safety that extends to the final step of a compound's lifecycle—its disposal—is a collective responsibility that safeguards researchers, the community, and the environment.
References
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5013-5028. Available at: [Link]
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed, 52(9), 5013-5028. Available at: [Link]
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Semantic Scholar. Available at: [Link]
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ACS Publications. Available at: [Link]
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. ResearchGate. Available at: [Link]
-
U.S. Coast Guard. (2008). Hazardous Waste Identification Guidance Document. dco.uscg.mil. Available at: [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA. Available at: [Link]
-
Healthcare Environmental Resource Center. (n.d.). Hazardous Waste Determination. HERC. Available at: [Link]
-
Tradebe. (2025). How to Make a Hazardous Waste Determination Under RCRA. tradersafe.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. EPA. Available at: [Link]
-
Perisa, M., & Zizek, K. (2017). Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites. PubMed, 24(16), 1-10. Available at: [Link]
-
National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. Available at: [Link]
-
Bansal, A. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. International Journal of All Research Education and Scientific Methods, 11(5), 501-507. Available at: [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. VUMC. Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trdsf.com [trdsf.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
